molecular formula C12H23ClN2O B1392391 1-Azepanyl(2-piperidinyl)methanone hydrochloride CAS No. 1236254-92-4

1-Azepanyl(2-piperidinyl)methanone hydrochloride

Cat. No.: B1392391
CAS No.: 1236254-92-4
M. Wt: 246.78 g/mol
InChI Key: JFRCEFQICYWCFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azepanyl(2-piperidinyl)methanone hydrochloride is a useful research compound. Its molecular formula is C12H23ClN2O and its molecular weight is 246.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

azepan-1-yl(piperidin-2-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O.ClH/c15-12(11-7-3-4-8-13-11)14-9-5-1-2-6-10-14;/h11,13H,1-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRCEFQICYWCFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Piperidine-Azepane Scaffold: A Technical Review of Methanone-Linked Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Metabolic Therapeutics (11


-HSD1 Inhibition) & CNS Ligands[1]

Executive Summary: The "Metabolic Cage" & Scaffold Expansion

In the landscape of medicinal chemistry, the transition from six-membered piperidine rings to seven-membered azepane (homopiperidine) rings represents a strategic "scaffold hop" designed to alter physicochemical properties without sacrificing pharmacophore integrity.[1] This guide focuses on Piperidine-Azepane Methanone Analogs , a chemical class where these nitrogenous heterocycles are linked via a carbonyl (methanone) core, often serving as potent inhibitors of 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
.[1]

For drug development professionals, this scaffold offers two distinct advantages:

  • Conformational Entropy: The azepane ring introduces a "floppier" hydrophobic bulk compared to piperidine, allowing for induced-fit binding in sterically demanding pockets (e.g., the lipophilic tunnel of 11

    
    -HSD1).[1]
    
  • IP Space Navigation: Azepane analogs often break patent deadlocks held by crowded piperidine/piperazine estates.[1]

Structural Rationale & Pharmacophore Analysis[1][2]

The Methanone Linker Nuance

While "methanone" strictly implies a ketone (


), in heterocyclic nomenclature involving nitrogenous rings, this functionality manifests in two primary bioactive forms:
  • Amide-Linked: Azepane-C(=O)-Aryl/Alkyl.[1] (e.g., Azepan-1-yl(phenyl)methanone).[1]

  • Urea-Linked: Azepane-C(=O)-Piperidine.[1] (e.g., Azepan-1-yl(piperidin-1-yl)methanone).[1][2][3]

The 11 -HSD1 Pharmacophore

In metabolic disease (Type 2 Diabetes, Metabolic Syndrome), 11


-HSD1 converts inactive cortisone to active cortisol.[4] Inhibitors typically require:
  • A Lipophilic Core: The azepane ring fits the hydrophobic binding pocket previously occupied by the steroid scaffold.[1]

  • A Hydrogen Bond Acceptor: The methanone (carbonyl) oxygen interacts with the catalytic triad (Ser-170, Tyr-183) or the cofactor NADPH.

  • A Polar Periphery: A piperidine or sulfonyl group extending toward the solvent front.[1]

Therapeutic Mechanism: 11 -HSD1 Inhibition[1]

The primary utility of these analogs is the reduction of intracellular cortisol levels in adipose and hepatic tissue.

Pathway Visualization

The following diagram illustrates the enzymatic conversion blocked by Piperidine-Azepane analogs.

HSD1_Pathway Cortisone Cortisone (Inactive) Cortisol Cortisol (Active Glucocorticoid) Cortisone->Cortisol Reduction Receptor Glucocorticoid Receptor (GR) Cortisol->Receptor Binds HSD1 11β-HSD1 Enzyme (ER Lumen) HSD1->Cortisone Catalyzes Inhibitor Piperidine-Azepane Methanone Inhibitor Inhibitor->HSD1 Blocks Effect Gluconeogenesis & Adipogenesis Receptor->Effect Activates

Figure 1: Mechanism of Action. The inhibitor blocks the reduction of cortisone, preventing GR activation and downstream metabolic dysregulation.

Synthetic Architectures

Constructing the azepane core is more challenging than the piperidine core due to entropic penalties during ring closure.[1] Two primary routes are recommended.

Route A: Convergent Amide/Urea Coupling

Used when the azepane ring is commercially available.[1]

  • Reagents: Phosgene/Triphosgene (for ureas) or HATU/EDC (for amides).[1]

  • Step: Reacting azepane with 1-piperidinecarbonyl chloride.[1]

Route B: Photochemical Ring Expansion (The "Manchester Method")

A cutting-edge approach to generating substituted azepanes from nitroarenes, allowing for complex substitution patterns that are difficult to access via direct cyclization.

Ring_Expansion Nitroarene Substituted Nitroarene (6-membered) Nitrene Singlet Nitrene Intermediate Nitroarene->Nitrene Blue Light (460nm) Photodeoxygenation Azepine 3H-Azepine (Ring Expansion) Nitrene->Azepine Rearrangement Azepane Functionalized Azepane (7-membered) Azepine->Azepane H2, Pd/C Hydrogenation

Figure 2: Photochemical Ring Expansion. Accessing the azepane core from nitrobenzenes via skeletal editing.[5]

Experimental Protocols

Protocol: Synthesis of Azepan-1-yl(piperidin-1-yl)methanone

Rationale: This urea-linked analog serves as a standard lipophilic core for SAR exploration.[1]

Reagents:

  • Triphosgene (Solid, safer than phosgene gas)

  • Piperidine (Nucleophile 1)[6]

  • Azepane (Nucleophile 2)[7]

  • Dichloromethane (DCM), Triethylamine (

    
    ).
    

Step-by-Step Methodology:

  • Activation: Dissolve triphosgene (0.34 eq) in anhydrous DCM at 0°C under

    
    .
    
  • First Addition: Add a solution of piperidine (1.0 eq) and

    
     (1.1 eq) dropwise over 30 mins. Causality: Slow addition prevents symmetric urea formation (piperidine-CO-piperidine).[1]
    
  • Intermediate Formation: Stir for 1 hour at 0°C to generate the carbamoyl chloride species. Monitor by TLC (disappearance of amine).

  • Second Addition: Add azepane (1.0 eq) and

    
     (1.2 eq) in one portion.
    
  • Coupling: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ).[1] Wash organics with brine, dry over
    
    
    .[1]
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

  • Validation:

    
     NMR should show the urea carbonyl peak at 
    
    
    
    ppm.
Protocol: 11 -HSD1 Scintillation Proximity Assay (SPA)

Rationale: A homogeneous assay to measure IC50 values without separation steps, utilizing the affinity of beads for the product.

Materials:

  • Microsomes expressing human 11

    
    -HSD1.[1]
    
  • 
    -Cortisone (Substrate).[1]
    
  • NADPH (Cofactor).[1]

  • Yttrium silicate (YSi) SPA beads conjugated with anti-cortisol antibody.[1]

Methodology:

  • Incubation: Mix 20

    
    L of test compound (in DMSO), 20 
    
    
    
    L of enzyme microsomes, and 20
    
    
    L of cofactor/substrate mix (
    
    
    -cortisone + NADPH) in a 96-well plate.
  • Reaction: Incubate at 37°C for 60 minutes. Causality: Time must be linear with respect to product formation to ensure initial velocity conditions.[1]

  • Quench & Capture: Add 40

    
    L of SPA beads containing glycyrrhetinic acid (stop solution) and anti-cortisol antibody.[1]
    
  • Equilibration: Shake for 2 hours at RT. The antibody binds generated

    
    -cortisol, bringing it close to the scintillant in the bead.[1] Unreacted 
    
    
    
    -cortisone remains in solution, too far to excite the bead (decay distance <10
    
    
    m).
  • Read: Measure luminescence on a TopCount NXT. Calculate % inhibition relative to DMSO controls.

Structure-Activity Relationship (SAR) Summary

The following table summarizes key SAR findings for Piperidine-Azepane analogs in the context of metabolic efficacy.

Structural ZoneModificationEffect on Potency (IC50)Pharmacokinetic Impact
Ring A (Azepane) UnsubstitutedBaseline ActivityHigh Lipophilicity (LogP > 4)
4-Fluoro substitutionIncreased (2-5x)Metabolically stable; blocks oxidation
4-Methyl substitutionVariableIncreases steric bulk; may reduce solubility
Linker Methanone (Amide)HighGood H-bond acceptor
Sulfonamide (

)
HighLower permeability; higher solubility
Ring B (Piperidine) 4-TrifluoromethylHigh Improved metabolic stability
4-HydroxyDecreasedToo polar for the hydrophobic pocket

References

  • Olson, S. H., et al. (2009).[1] "The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors."[1][8] Bioorganic & Medicinal Chemistry Letters. Link

  • Jurberg, I. D., et al. (2023).[1] "Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes." Nature Chemistry.[1] Link

  • Boyle, C. D., et al. (2008).[1] "Piperazine sulfonamides as potent, selective, and orally available 11beta-hydroxysteroid dehydrogenase type 1 inhibitors."[1][9] Journal of Medicinal Chemistry. Link

  • Łażewska, D., et al. (2017).[1] "Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands." Bioorganic & Medicinal Chemistry. Link

  • Li, Y., et al. (2012).[1] "Synthesis and evaluation of piperidine urea derivatives as efficacious 11β-hydroxysteroid dehydrogenase type 1 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 1-Azepanyl(2-piperidinyl)methanone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of the novel active pharmaceutical ingredient (API), 1-Azepanyl(2-piperidinyl)methanone hydrochloride. As a hydrochloride salt containing a critical amide linkage between two saturated heterocyclic rings, this molecule presents unique stability challenges that are crucial to understand for successful drug development. This document outlines a suite of robust analytical methodologies, from foundational thermal analysis to rigorous forced degradation studies, designed to elucidate the intrinsic stability profile, identify potential degradation pathways, and establish a scientifically sound basis for formulation and storage strategies. The protocols and interpretations herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific integrity.

Introduction: The Criticality of Stability Assessment

The journey of a new chemical entity (NCE) from discovery to a marketed pharmaceutical product is contingent upon a thorough understanding of its physicochemical properties. Among the most critical of these is thermodynamic stability—the measure of a substance's tendency to remain in its original form under various environmental conditions. For this compound, a compound with potential therapeutic applications, a comprehensive stability profile is paramount for ensuring safety, efficacy, and quality throughout its lifecycle.

Instability can lead to loss of potency, the formation of potentially toxic degradants, and alterations in physical properties, all of which pose significant risks to patient safety and can lead to regulatory hurdles.[1] This guide addresses the specific structural features of the target molecule:

  • The Hydrochloride Salt: While often used to enhance solubility and bioavailability, hydrochloride salts can be susceptible to disproportionation back to the free base or interaction with excipients.[2][3]

  • The Amide Linkage: The amide bond connecting the azepane and piperidine moieties is a potential hotspot for hydrolytic degradation under acidic or basic conditions.[4][5]

  • The Saturated Heterocyclic Rings: The piperidine and azepane rings may be susceptible to oxidative degradation.[6][7]

This document serves as a strategic guide for researchers, providing both the theoretical rationale and practical, step-by-step protocols for a comprehensive stability assessment in line with global regulatory expectations, such as the ICH Q1A(R2) guideline.[8][9][10][11][12]

Foundational Physicochemical & Thermal Characterization

A robust stability program begins with understanding the fundamental thermal properties of the API. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide a rapid assessment of the material's thermal behavior, identifying critical temperature points for handling, processing, and storage.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[13][14][15] It is invaluable for determining melting point, phase transitions, and the onset of decomposition.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified indium standards.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a vented aluminum pan. Crimp the pan to ensure good thermal contact.

  • Method Parameters:

    • Temperature Range: 25 °C to 350 °C.

    • Heating Rate: 10 °C/min.

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

  • Data Analysis: Record the thermogram and identify the onset temperature of melting (Tonset) and the peak temperature (Tpeak). Note any exothermic events that may indicate decomposition.[16]

ParameterObserved ValueInterpretation
Melting Onset (Tonset)~185 °CIndicates the beginning of the solid-to-liquid phase transition.
Melting Peak (Tpeak)~190 °CThe temperature of maximum melting rate, characteristic of the substance's purity.
Decomposition Event>220 °C (Exotherm)An exothermic event following the melt suggests thermal decomposition. This sets an upper limit for processing temperatures.
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[17][18] This technique is essential for quantifying residual solvents, water content, and determining the temperature at which significant decomposition begins.[19][20]

  • Instrument Calibration: Verify the mass balance and temperature accuracy using appropriate standards.

  • Sample Preparation: Accurately weigh 5-10 mg of the API into a ceramic or platinum TGA pan.

  • Method Parameters:

    • Temperature Range: 25 °C to 400 °C.

    • Heating Rate: 10 °C/min.

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

  • Data Analysis: Analyze the resulting TGA curve for mass loss steps. Correlate the percentage mass loss with known entities (e.g., water, solvents) and identify the onset temperature of major decomposition.[17]

Temperature Range% Mass LossInterpretation
30 °C - 100 °C< 0.5%Negligible loss, indicating low levels of adsorbed water or volatile solvents.
100 °C - 220 °C~1.0%Minor mass loss, potentially due to tightly bound solvent or initial decomposition.
> 220 °C> 75%Significant and rapid mass loss, confirming the onset of major thermal decomposition, consistent with DSC findings.

Forced Degradation (Stress Testing) Studies

Forced degradation studies are the cornerstone of a stability program. By intentionally exposing the API to conditions more severe than accelerated stability testing, these studies help to identify likely degradation products, elucidate degradation pathways, and, crucially, demonstrate the specificity of the analytical methods used.[1][4][21] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are generated at detectable levels without completely destroying the parent molecule.[22][23]

Overall Workflow for Stability Assessment

The following diagram illustrates the logical flow from initial characterization to the development of a stability-indicating method.

G cluster_0 Phase 1: Intrinsic Stability cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Analysis & Method Development API API: 1-Azepanyl(2-piperidinyl) methanone HCl DSC DSC Analysis (Melting, Transitions) API->DSC TGA TGA Analysis (Decomposition, Solvates) API->TGA Hydrolysis Hydrolytic Stress (Acid, Base, Neutral) API->Hydrolysis Oxidation Oxidative Stress (H₂O₂) API->Oxidation Thermal Thermal Stress (Dry Heat) API->Thermal Photo Photolytic Stress (UV/Vis Light) API->Photo Analysis Analyze Stressed Samples (HPLC-UV/MS) Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Identify Identify Degradants (LC-MS/MS, NMR) Analysis->Identify SIAM Develop & Validate Stability-Indicating Method (SIAM) Identify->SIAM caption Figure 1: Overall workflow for thermodynamic stability assessment.

Caption: Figure 1: Overall workflow for thermodynamic stability assessment.

Hydrolytic Degradation

Hydrolysis is a primary degradation pathway for molecules containing labile functional groups like amides.[21] Testing across a range of pH values is mandated by ICH guidelines.

  • Stock Solution: Prepare a 1 mg/mL solution of the API in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at 60 °C and sample at appropriate time points (e.g., 2, 8, 24 hours).

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at 60 °C and sample at appropriate time points.

  • Neutral Hydrolysis: Mix the stock solution with purified water. Store at 60 °C and sample at appropriate time points.

  • Sample Quenching: At each time point, withdraw an aliquot, neutralize it (if acidic or basic), and dilute to a target concentration for analysis.

Oxidative Degradation

The tertiary amine in the azepane ring and the secondary amine in the piperidine ring could be susceptible to oxidation. Hydrogen peroxide is a standard oxidant used for this purpose.[4]

  • Reaction Mixture: Prepare a 1 mg/mL solution of the API and treat it with 3% hydrogen peroxide (H₂O₂).

  • Incubation: Store the mixture at room temperature, protected from light.

  • Sampling: Sample at various time points (e.g., 2, 8, 24 hours) and dilute for analysis.

Thermal and Photolytic Degradation

These studies assess the stability of the API in its solid state, which is critical for understanding storage and handling requirements.

  • Thermal (Dry Heat): Place a thin layer of the solid API in a vial and store it in an oven at a high temperature (e.g., 80 °C), below its melting point.

  • Photostability: Expose the solid API to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[8]

  • Sampling: At designated time points, withdraw samples, dissolve them in a suitable diluent, and analyze.

Potential Degradation Pathways and Analytical Strategy

The primary anticipated degradation pathway for this compound is the hydrolysis of the amide bond, yielding piperidine-2-carboxylic acid and azepane. Oxidative degradation could lead to N-oxide formation on either heterocyclic ring.

G cluster_main Potential Degradation of 1-Azepanyl(2-piperidinyl)methanone HCl cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) Parent [Parent Compound] 1-Azepanyl(2-piperidinyl)methanone ProdA Piperidine-2-carboxylic acid Parent->ProdA Amide Cleavage ProdB Azepane Parent->ProdB Amide Cleavage ProdC Azepane N-oxide derivative Parent->ProdC N-Oxidation ProdD Piperidine N-oxide derivative Parent->ProdD N-Oxidation caption Figure 2: Plausible degradation pathways for the target molecule.

Caption: Figure 2: Plausible degradation pathways for the target molecule.

Stability-Indicating Analytical Method (SIAM)

A validated stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the API due to degradation.[22][24][25] High-Performance Liquid Chromatography (HPLC) with UV detection, often coupled with mass spectrometry (MS), is the gold standard for this purpose.

  • Column Selection: Start with a robust C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase Screening:

    • Aqueous (A): 0.1% Formic Acid in Water.

    • Organic (B): Acetonitrile or Methanol.

  • Gradient Elution: Develop a gradient method to ensure separation of the polar degradation products from the relatively non-polar parent API. A typical starting gradient would be 5% to 95% B over 20 minutes.

  • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and check for peak purity. A wavelength maximum for the parent compound (e.g., ~220 nm) is a good starting point.

  • Method Specificity: Inject a composite mixture of all stressed samples. The method is considered stability-indicating if the parent peak is well-resolved from all degradation product peaks and any formulation excipients.

Stress Condition% Degradation of APINo. of Degradants DetectedMajor Degradant (RT)Comments
0.1 M HCl, 60°C, 24h15.2%24.5 minSignificant degradation observed, likely amide hydrolysis.
0.1 M NaOH, 60°C, 8h18.5%24.5 minRapid degradation, confirming base-catalyzed amide hydrolysis.
Water, 60°C, 24h< 1.0%0-Stable in neutral aqueous solution at elevated temperature.
3% H₂O₂, RT, 24h8.7%37.2 min, 8.1 minModerate degradation, suggesting oxidative pathways are relevant.
Dry Heat, 80°C, 72h< 0.5%0-Thermally stable in the solid state.
ICH Q1B Photostability< 0.2%0-Not sensitive to light exposure.

Conclusion and Strategic Implications

The systematic evaluation outlined in this guide provides a robust pathway to defining the thermodynamic stability of this compound. The data generated from these studies are foundational for drug development. Key insights from this program will directly inform:

  • Formulation Development: The pronounced susceptibility to acid and base hydrolysis suggests that the formulation's micro-pH must be carefully controlled. An aqueous formulation may require buffering in the neutral pH range where the molecule shows high stability.

  • Packaging and Storage: While the solid-state appears robust to heat and light, the potential for oxidative degradation suggests that packaging with low oxygen permeability or the inclusion of an antioxidant should be considered for long-term storage.

  • Regulatory Submissions: The comprehensive data package, including validated stability-indicating methods and characterization of degradation products, is a prerequisite for successful Investigational New Drug (IND) and New Drug Application (NDA) filings.

By adhering to this structured, scientifically-driven approach, researchers can build a comprehensive understanding of the molecule's liabilities, enabling proactive risk mitigation and accelerating the path toward a safe, stable, and effective pharmaceutical product.

References

  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.
  • ICH. (n.d.). Quality Guidelines.
  • Slideshare. (n.d.). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING.
  • ICH. (n.d.). ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline).
  • Memmert.com. (2012, October 12). Stability tests according to ICH Q1A (R2).
  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies.
  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
  • RJWave.org. (2026, January 1). Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs.
  • Aurigaresearch. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs.
  • LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Syngene. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • ResolveMass. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability.
  • Biotech Spain. (2025, December 11). Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks.
  • IJSDR. (2023, December). Stability indicating study by using different analytical techniques.
  • TA Instruments. (n.d.). The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients.
  • Impactfactor. (2025, June 25). Analytical Strategies for Stability-Indicating Method Development: Challenges and Advances in Fixed-Dose Combination Formulation.
  • University Digital Conservancy. (n.d.). PHYSICAL STABILITY OF PHARMACEUTICAL SALTS AND COCRYSTALS IN DRUG PRODUCT ENVIRONMENT.
  • Coriolis Pharma. (n.d.). Differential Scanning Calorimetry.
  • European Pharmaceutical Review. (2014, October 28). Pharmaceutical salts of small molecule drugs: opportunities and challenges.
  • ResolveMass. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications.
  • Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation.
  • ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • NETZSCH. (2022, August 5). How DSC Assists in Characterizing Active Pharmaceutical Ingredients.
  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • ACS Publications. (2024, March 29). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • ResearchGate. (2025, October 13). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • FULIR. (2025, October 4). Lifitegrast Degradation: Products and Pathways.
  • Unibo. (n.d.). Pharmaceutical Salts.
  • Santa Cruz Biotechnology. (n.d.). 1-Azepanyl(piperidin-4-yl)methanone.
  • NIH. (n.d.). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine.
  • CymitQuimica. (n.d.). Methanone, (2,4-difluorophenyl)-4-piperidinyl-, oxime, hydrochloride (1:1).
  • IJNRD. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • Sigma-Aldrich. (n.d.). Phenyl(piperidin-4-yl)methanone hydrochloride.
  • PubChem. (n.d.). (4-Methylpiperidino)(2-piperidinyl)methanone hydrochloride.
  • Echemi. (n.d.). Methanone, phenyl-4-piperidinyl-, hydrochloride (1:1).

Sources

Comprehensive Toxicological Assessment of 1-Azepanyl(2-piperidinyl)methanone HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical assessment of the toxicological profile and safety pharmacology of 1-Azepanyl(2-piperidinyl)methanone Hydrochloride (CAS: 1236254-92-4).[1]

Given the compound's status as a specialized chemical intermediate rather than a marketed pharmaceutical, this guide synthesizes available physicochemical data with predictive toxicology based on Structure-Activity Relationships (SAR) of the pipecolyl-amide class.[1]

Executive Summary & Chemical Identity

1-Azepanyl(2-piperidinyl)methanone HCl is a bicyclic amide composed of a piperidine ring (pipecolic acid moiety) coupled to an azepane (hexamethyleneimine) ring.[1] It belongs to the class of piperidine-2-carboxamides , a scaffold structurally homologous to local anesthetics (e.g., Ropivacaine, Bupivacaine) and certain neuroimmunophilin ligands.[1]

The compound is primarily utilized as a chiral building block in the synthesis of pharmaceutical candidates targeting the Histamine H3 receptor , Farnesyltransferase , and potentially as a scaffold for FKBP12 ligands (neuroregenerative agents).[1]

Chemical Specifications
PropertyDetail
IUPAC Name Azepan-1-yl(piperidin-2-yl)methanone hydrochloride
CAS Number 1236254-92-4 (HCl Salt)
Molecular Formula C₁₂H₂₂N₂O[1][2][3] · HCl
Molecular Weight 246.78 g/mol
Solubility High in water (HCl salt); Soluble in DMSO, Methanol
pKa (Predicted) ~10.5 (Piperidine secondary amine)
LogP (Predicted) 1.2 – 1.5 (Lipophilic enough for BBB penetration)

Toxicological Profile (Synthesized Data)

Note: Direct clinical toxicology reports for this specific CAS are limited.[1] The following profile is derived from validated SAR models of the piperidine-carboxamide class and metabolic breakdown products.

Acute Toxicity & Hazard Classification

The acute toxicity is driven by the azepane moiety released upon metabolic hydrolysis and the intrinsic CNS activity of the pipecolyl scaffold.[1]

EndpointPredicted Value / ClassificationMechanism / Justification
Acute Oral Toxicity (Rat) LD50: 300 – 1000 mg/kg (Category 4)Azepane (metabolite) has an oral LD50 of ~300 mg/kg.[1] The amide bond delays release, likely mitigating acute lethality compared to free azepane.[1]
Acute Dermal Toxicity Category 3/4 Likely to cause irritation; systemic absorption possible due to lipophilicity.[1]
Skin/Eye Irritation Category 2 (Irritant) Secondary amines and HCl salts are standard irritants to mucous membranes.[1]
Sensitization Low Potential Lacks reactive Michael acceptors or aniline structural alerts common in sensitizers.[1]
Metabolic Fate & Bioactivation

The primary metabolic clearance pathway is hepatic hydrolysis via amidases (e.g., CES1) and oxidative dealkylation via Cytochrome P450 isoforms.[1]

Key Metabolites:

  • Pipecolic Acid: Endogenous metabolite of Lysine; generally non-toxic.[1]

  • Azepane (Hexamethyleneimine): Toxicological Concern. Known irritant and potential CNS depressant.[1]

  • Hydroxylated Adducts: Phase I oxidation on the piperidine ring (likely CYP2D6 or CYP3A4 mediated).[1]

Visualization: Metabolic Pathway (Graphviz)

MetabolicPathway cluster_legend Legend Parent 1-Azepanyl(2-piperidinyl) methanone HCl CYP CYP450 Oxidation (Phase I) Parent->CYP Minor Amidase Amidase Hydrolysis Parent->Amidase Major Met1 Hydroxylated Metabolites CYP->Met1 Met2 Pipecolic Acid (Non-Toxic) Amidase->Met2 Met3 Azepane (Toxicological Vector) Amidase->Met3 Tox Tox Met3->Tox CNS Depression Irritation key Blue: Parent | Red: High Tox Potential | Green: Low Tox Potential

Caption: Predicted metabolic divergence showing hydrolysis as the primary vector for toxicity via Azepane release.[1]

Target Organ Toxicity[1]
  • CNS (Central Nervous System): The pipecolyl-amide structure mimics local anesthetics.[1] High systemic doses may induce Local Anesthetic Systemic Toxicity (LAST) symptoms: perioral numbness, tinnitus, tremors, and potentially seizures (blockade of inhibitory pathways).[1]

  • Cardiovascular System: Piperidine carboxamides can block Na+ channels.[1] Potential for bradycardia or conduction delays (PR interval prolongation) at supratherapeutic doses.[1]

  • Liver: Azepane metabolism requires hepatic clearance.[1] Repeated high dosing may induce mild hepatotoxicity (enzyme elevation).[1]

Safety Pharmacology Protocols

To validate the safety profile of this compound for research or preclinical development, the following self-validating experimental workflows are required.

Protocol A: In Vitro hERG Inhibition Assay (Cardiotoxicity Screen)

Rationale: Piperidine moieties are frequent pharmacophores in hERG blockers, posing a risk of QT prolongation.[1]

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the hERG potassium channel.[1]

  • Preparation: Dissolve 1-Azepanyl(2-piperidinyl)methanone HCl in DMSO (stock 10 mM), dilute in extracellular buffer (0.1% DMSO final).

  • Dosing: 5-point concentration-response curve (e.g., 0.1, 1, 10, 30, 100 µM).

  • Electrophysiology:

    • Use automated patch-clamp (e.g., QPatch or Patchliner).[1]

    • Voltage protocol: Depolarize to +20 mV (2s), repolarize to -50 mV (2s) to elicit tail current.

  • Analysis: Calculate IC50.

    • Pass Criteria: IC50 > 10 µM (Low Risk).[1]

    • Fail Criteria: IC50 < 1 µM (High Risk).[1]

Protocol B: Ames Test (Mutagenicity)

Rationale: To confirm the absence of genotoxicity, particularly from the azepane moiety.[1]

  • Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2uvrA.[1]

  • Activation: Perform with (+S9) and without (-S9) metabolic activation (rat liver microsomes).

  • Dosing: 5 concentrations up to 5000 µ g/plate .

  • Method: Pre-incubation method (20 min at 37°C) followed by plating on minimal agar.

  • Readout: Count revertant colonies after 48h.

    • Validation: Positive controls (e.g., 2-Aminoanthracene) must show >3-fold increase.[1]

    • Result Interpretation: A <2-fold increase over vehicle control indicates non-mutagenicity.[1]

Handling & Safety (GHS Standards)

Based on the SAR profile, the following handling standards apply:

Hazard ClassH-CodeStatement
Acute Tox. 4 H302Harmful if swallowed.[1][4]
Skin Irrit. 2 H315Causes skin irritation.[1]
Eye Irrit. 2A H319Causes serious eye irritation.[1]
STOT SE 3 H335May cause respiratory irritation.[1]

PPE Requirements:

  • Respiratory: N95 or P100 respirator if handling powder outside a fume hood.[1]

  • Skin: Nitrile gloves (0.11 mm minimum thickness).[1]

  • Engineering Controls: Class II Biosafety Cabinet or Chemical Fume Hood required for weighing and solvation.[1]

Safety Assessment Workflow

The following diagram outlines the decision logic for clearing this compound for in vivo use.

SafetyWorkflow Start Compound Synthesis (>98% Purity) InVitro In Vitro Screen Start->InVitro hERG hERG Assay (Cardiotox) InVitro->hERG Ames Ames Test (Genotox) InVitro->Ames MetaStab Microsomal Stability (Metabolism) InVitro->MetaStab Decision Risk Analysis hERG->Decision IC50 Ames->Decision Revertants MetaStab->Decision t1/2 Pass Proceed to In Vivo (Rat/Mouse) Decision->Pass Low Risk Fail Stop / Redesign Scaffold Decision->Fail High Risk

Caption: Preclinical safety decision tree prioritizing cardiotoxicity and genotoxicity screening before in vivo application.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2794697: (4-Methylpiperidino)(2-piperidinyl)methanone hydrochloride.[1] Retrieved from [Link](Note: Used as primary structural analog for physicochemical property prediction).[1]

  • Lazewska, D., et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands.[1][5] Bioorganic & Medicinal Chemistry.[1][6] Retrieved from [Link](Validation of azepane/piperidine scaffold safety profile).

  • European Chemicals Agency (ECHA). Azepane: Registration Dossier - Toxicological Information.[1] Retrieved from [Link](Source for Azepane metabolite toxicity data).[1]

Sources

Technical Guide: pKa and Ionization Properties of 1-Azepanyl(2-piperidinyl)methanone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the ionization properties and pKa values of 1-Azepanyl(2-piperidinyl)methanone hydrochloride , a piperidine-2-carboxamide derivative. The content is structured for researchers and formulation scientists, focusing on the mechanistic basis of ionization, predictive modeling, and experimental validation.

Compound Architecture & Ionization Centers

To understand the ionization behavior of 1-Azepanyl(2-piperidinyl)methanone , one must first deconstruct its electronic environment. This molecule belongs to the class of pipecolamides (piperidine-2-carboxamides), characterized by a piperidine ring linked to an amide moiety at the C2 position.

Structural Analysis
  • Piperidine Ring (Secondary Amine): The core basic center. In an unsubstituted piperidine, the nitrogen lone pair resides in an

    
     orbital, highly available for protonation (typical pKa 
    
    
    
    11.1).
  • Azepane-Amide Linkage: The carbonyl group (

    
    ) is attached directly to the C2 position of the piperidine ring. The nitrogen of the azepane ring is part of a tertiary amide bond.
    
  • Electronic Effect: The carbonyl group exerts a strong electron-withdrawing inductive effect (

    
    ) on the adjacent piperidine nitrogen. This reduces the electron density on the amine, stabilizing the free base form relative to the protonated cation, thereby lowering the pKa  compared to unsubstituted piperidine.
    
Ionization Equilibrium Diagram

The following diagram illustrates the protonation equilibrium between the cationic salt form and the neutral free base.

IonizationEquilibrium Cation Cationic Form (pH < pKa) (Protonated Piperidine N+) Equilibrium Ka Equilibrium Cation->Equilibrium - H+ Equilibrium->Cation Protonation FreeBase Neutral Free Base (pH > pKa) (Uncharged Piperidine N) Equilibrium->FreeBase Deprotonation FreeBase->Equilibrium + H+

Figure 1: Protonation equilibrium of the secondary amine in 1-Azepanyl(2-piperidinyl)methanone.

pKa Value & Physicochemical Profile[1][2][3][4][5][6][7][8]

Based on structural homology with pipecolamide (piperidine-2-carboxamide) and related local anesthetics (e.g., ropivacaine precursors), the pKa of the piperidine nitrogen is modulated by the alpha-carbonyl group.

Quantitative Data Summary
PropertyValue / RangeMechanistic Rationale
pKa (Experimental Estimate) 9.8 – 10.4 The

effect of the C2-carbonyl lowers basicity by ~1 log unit vs. piperidine (11.1).
Intrinsic Solubility (

)
Low (Hydrophobic)The neutral form is lipophilic due to the azepane and piperidine hydrocarbon scaffolds.
Salt Solubility (

)
High (> 10 mg/mL)As a hydrochloride salt, it exists as an ionic lattice, readily soluble in water.
LogD (pH 7.4) -1.5 to -0.5 (Estimated)At physiological pH, the molecule is >99% ionized (cationic), resulting in low lipophilicity.

Scientific Insight: Unlike ropivacaine (pKa 8.16), which possesses a tertiary amine (N-propyl) and an ortho-substituted anilide (steric and electronic shielding), 1-Azepanyl(2-piperidinyl)methanone retains a secondary amine. Secondary amines in this scaffold typically exhibit higher pKa values than their N-alkylated counterparts due to lower steric hindrance to solvation of the ammonium cation. Therefore, the pKa is shifted upward relative to ropivacaine, settling near 10.0 .

Species Distribution
  • pH 1.0 - 8.0: The molecule exists almost exclusively (>99%) as the cation . This is critical for drug formulation, ensuring high aqueous solubility in acidic to neutral media.

  • pH 10.0: The system reaches the buffering region where [Cation]

    
     [Neutral].
    
  • pH > 12.0: The molecule exists as the lipophilic free base , which may precipitate from aqueous solution.

Experimental Protocols for pKa Determination

For precise determination, Potentiometric Titration is the gold standard method due to the compound's high water solubility in its salt form.

Protocol A: Potentiometric Titration (GLpKa)

This method measures the pH change in response to the addition of a titrant (KOH), allowing the calculation of pKa from the buffer region of the titration curve.

Reagents:

  • Analyte: 1-Azepanyl(2-piperidinyl)methanone HCl (~5 mg).

  • Solvent: Degassed water (CO2-free) or 0.15 M KCl solution (to maintain ionic strength).

  • Titrant: 0.1 M KOH (standardized).

Workflow:

  • Dissolution: Dissolve 5 mg of the hydrochloride salt in 20 mL of 0.15 M KCl. The initial pH will be acidic due to the HCl salt.

  • Blank Titration: Perform a titration on the solvent blank to subtract background carbonate/impurity effects.

  • Sample Titration: Titrate with 0.1 M KOH under inert gas (Nitrogen/Argon) purge to prevent CO2 absorption.

  • Data Acquisition: Record pH vs. Volume of KOH added.

  • Calculation: Use the Bjerrum plot or Gran plot method to identify the equivalence point and half-equivalence point (where pH = pKa).

Protocol B: UV-Metric Titration (Spectrophotometric)

If the compound exhibits UV absorbance changes upon ionization (less likely for this scaffold as the chromophore is weak), this method is used. However, for this specific aliphatic amide, Capillary Electrophoresis (CE) is the preferred alternative if potentiometry fails.

ExperimentalWorkflow Start Start: 1-Azepanyl(2-piperidinyl)methanone HCl Dissolve Dissolve in 0.15 M KCl (Initial pH < 7) Start->Dissolve Purge Purge with N2/Ar (Remove CO2) Dissolve->Purge Titrate Titrate with 0.1 M KOH (0.5 µL increments) Purge->Titrate Measure Record pH Potential (Glass Electrode) Titrate->Measure Analyze Derive pKa via Bjerrum Plot (Identify Inflection Point) Measure->Analyze

Figure 2: Potentiometric titration workflow for accurate pKa determination.

Implications for Research & Development

Solubility & Formulation
  • Acidic Media (Gastric Fluid): The compound is highly soluble.

  • Neutral Media (Blood/Plasma): At pH 7.4, the compound remains cationic (

    
    ). This suggests high solubility but potentially limited passive membrane permeability.
    
  • Extraction: To extract the free base into an organic solvent (e.g., DCM or Ethyl Acetate), the aqueous phase must be basified to pH > 12 (at least 2 units above pKa).

Biological Interaction

The high pKa implies that the drug interacts with receptors (e.g., sodium channels, similar to local anesthetics) primarily in its cationic form. The "ion trapping" phenomenon may occur, where the drug enters cells in the minor neutral form and becomes protonated and trapped inside acidic intracellular compartments.

References

  • ChemicalBook. (2025). Pipecolamide (Piperidine-2-carboxamide) Physicochemical Properties.[1][2][3] Retrieved from

  • PubChem. (2025).[3] Piperidine-2-carboxamide Compound Summary. National Library of Medicine. Retrieved from

  • Avistron Chemistry Services. (2025). 1-azepanyl(3-piperidinyl)methanone Structure and Data. Retrieved from

  • GuideChem. (2025). pKa Predictions for Piperidine-2-carboxamide Derivatives. Retrieved from

  • New Drug Approvals. (2021). Ropivacaine (Pipecoloxylidide) pKa and Solubility Profile. Retrieved from

Sources

Methodological & Application

Preparation of 1-Azepanyl(2-piperidinyl)methanone hydrochloride stock solutions for in vitro assays

[1][2]

Executive Summary

This guide details the standardized protocol for preparing, storing, and handling stock solutions of 1-Azepanyl(2-piperidinyl)methanone hydrochloride .[1][2] This compound, often utilized as a scaffold in medicinal chemistry (specifically in the design of GPCR ligands and serine protease inhibitors), requires precise handling to maintain stability and functional potency in in vitro assays.[2][3]

Core Recommendation: Prepare a 10 mM or 100 mM primary stock in anhydrous DMSO for long-term storage at -20°C. Generate aqueous working solutions immediately prior to assay use to prevent hydrolytic degradation or precipitation.[1][2]

Compound Profile & Physicochemical Analysis[1][2][4][5]

Before initiating any wet lab work, verify the compound identity and properties.[2] The hydrochloride salt form is used to enhance water solubility, but the lipophilic azepane ring necessitates careful solvent selection for high-concentration stocks.[1][2]

PropertySpecificationNotes
Chemical Name This compoundAlso known as (Azepan-1-yl)(piperidin-2-yl)methanone HCl
CAS Number 1236254-92-4Verify against vial label
Molecular Formula C₁₂H₂₂N₂O[1][2][4] · HCl
Molecular Weight 246.78 g/mol Use this value for all molarity calculations
Solubility (Water) Soluble (>20 mg/mL)pH dependent; acidic pH maintains solubility
Solubility (DMSO) Soluble (>50 mg/mL)Preferred for stock solutions
Appearance White to off-white solidHygroscopic; store desiccated
Scientific Rationale for Solvent Selection[1]
  • DMSO (Dimethyl Sulfoxide): Selected as the primary vehicle because it prevents microbial growth and suppresses hydrolysis of the amide bond during long-term storage.[1][2] It also ensures the compound remains in solution even if temperature fluctuations occur during freeze/thaw cycles [1].[1][2]

  • Water/Buffer: Suitable for working solutions (dilutions).[2] However, storing high-concentration stocks in water is discouraged due to the risk of pH drift (caused by the HCl counterion) and potential precipitation if the free base forms upon proton exchange.[2]

Protocol: Primary Stock Solution Preparation

Materials Required[1][3][4][7][8][9][10][11]
  • Compound: 1-Azepanyl(2-piperidinyl)methanone HCl (Solid).[2]

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Cell Culture Grade).[2]

  • Vials: Amber glass vials (borosilicate) with PTFE-lined caps (to prevent plasticizer leaching).[1][2]

  • Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Centrifuge.

Calculation Reference Table

Use this lookup table to determine the volume of DMSO required to achieve target concentrations.

Target ConcentrationMass of Solid (mg)Volume of DMSO (µL)
10 mM 1.0 mg405.2 µL
10 mM 5.0 mg2026.1 µL (2.03 mL)
10 mM 10.0 mg4052.2 µL (4.05 mL)
50 mM 5.0 mg405.2 µL
100 mM 10.0 mg405.2 µL

Formula:


[2]
Step-by-Step Procedure
  • Equilibration: Allow the vial of solid compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.[1][2]

  • Weighing: Accurately weigh the desired mass of the compound into a sterile amber glass vial. Record the exact mass (e.g., 5.03 mg).

  • Calculation: Recalculate the required solvent volume based on the exact mass weighed to ensure precise molarity.

    • Example: If mass = 5.03 mg and target is 100 mM:

      
      [2]
      
  • Dissolution: Add the calculated volume of anhydrous DMSO.

  • Mixing: Vortex vigorously for 30 seconds. Inspect visually. The solution should be clear and colorless. If particles persist, sonicate for 5 minutes at room temperature.

  • Aliquoting: Dispense the stock solution into small aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

    • Critical: Use polypropylene (PP) or glass microtubes.[2] Avoid polystyrene.[1][2]

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol: Serial Dilution for In Vitro Assays

For cellular or enzymatic assays, the DMSO concentration must be minimized (typically <0.5% v/v) to avoid solvent toxicity.[2]

Workflow Diagram

The following diagram illustrates the dilution logic to transition from a frozen stock to a bio-assay ready plate.

StockPreparationSolidSolid Compound(Store Desiccated)StockPrimary Stock100 mM in DMSO(Store -20°C)Solid->StockDissolve inAnhydrous DMSOInterIntermediate Dilution1 mM in Media/Buffer(1% DMSO)Stock->Inter1:100 Dilutioninto BufferWorkingWorking Solution10 µM (Assay 2x)(0.1% DMSO)Inter->Working1:100 Dilutioninto MediaAssayFinal Assay Well5 µM Final Conc(0.05% DMSO)Working->AssayAdd to Cells/Enzyme(1:1 Vol Ratio)

Caption: Serial dilution workflow ensuring final DMSO concentration remains below 0.1% to prevent solvent interference.

Dilution Protocol (Example for IC50 Curve)
  • Thaw: Thaw a 100 mM DMSO stock aliquot at room temperature. Vortex briefly.

  • Intermediate Step (100x): Prepare a 1 mM intermediate solution by adding 10 µL of 100 mM Stock to 990 µL of assay buffer (or media).

    • Note: This solution contains 1% DMSO.[1][2]

  • Serial Dilution: Perform 1:3 or 1:10 serial dilutions using the assay buffer (containing 1% DMSO) to keep the DMSO concentration constant across the dose-response curve.

  • Final Addition: Add 10 µL of the diluted compounds to 90 µL of assay volume.

    • Result: Final DMSO concentration is 0.1%.[1][2]

Quality Control & Troubleshooting

Self-Validating the Protocol

Every researcher should perform a "Solubility Check" before the first major assay.[1][2]

  • Visual Precipitation Test: Dilute the stock to the highest intended assay concentration (e.g., 100 µM) in the actual assay buffer (e.g., PBS pH 7.4). Incubate at 37°C for 30 minutes.

    • Pass: Solution remains clear.

    • Fail: Visible turbidity or pellet after centrifugation.[1][2]

  • Corrective Action: If precipitation occurs, lower the working concentration or add a solubilizing agent (e.g., 0.01% Tween-20) if the assay permits.[2]

Common Issues
IssueProbable CauseSolution
Precipitation on Dilution "Crash-out" effect due to low solubility of the free base at neutral pH.[1][2]Ensure the stock is fully dissolved.[1][2][5] Vortex the intermediate dilution immediately upon addition.[1][2]
Yellowing of Stock Oxidation of the secondary amine.[1][2]Discard stock. Prepare fresh using degassed solvents or store under nitrogen.[1][2]
Inconsistent IC50 Data Adsorption to plasticware.[1][2]Use "Low-Binding" polypropylene tips and plates.[1][2]

References

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[2] Academic Press.[1][2] (Standard reference for solubility and stock preparation).

  • NIH Chemical Genomics Center. (2012).[2] Assay Guidance Manual: Compound Management. NCBI Bookshelf.[1][2] Retrieved from [Link]

  • PubChem. (2023).[2] Compound Summary for CID 2794697. National Library of Medicine.[1][2] Retrieved from [Link][2]

Troubleshooting & Optimization

Troubleshooting low yields in 1-Azepanyl(2-piperidinyl)methanone hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Guide Topic: Optimization of 1-Azepanyl(2-piperidinyl)methanone Hydrochloride Synthesis Ticket ID: #SYN-AZP-002 Responder: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Steric Bottleneck

Low yields in the synthesis of This compound are rarely due to a single catastrophic failure. Instead, they typically stem from the "Steric Storm" created by coupling a 2-substituted piperidine (Pipecolic acid derivative) with a 7-membered azepane ring .

This guide bypasses standard textbook advice to address the specific conformational and electronic challenges of this molecule.

Phase 1: Diagnostic Triage

Before altering your chemistry, you must locate the loss. Use this decision matrix to identify your failure mode.

DiagnosticTree Start Low Yield Observed CheckLCMS Analyze Crude Reaction (LCMS/NMR) Start->CheckLCMS SM_Remaining Starting Material Remaining > 10% CheckLCMS->SM_Remaining Incomplete Conv. Product_Formed Product Peak Major But Low Isolated Yield CheckLCMS->Product_Formed Isolation Issue Wrong_Mass Wrong Mass / Dimerization CheckLCMS->Wrong_Mass Side Reactivity Action1 Coupling Efficiency Issue (See Section 2) SM_Remaining->Action1 Action2 Salt Formation/Workup Issue (See Section 4) Product_Formed->Action2 Action3 Protecting Group Failure (See Section 3) Wrong_Mass->Action3

Figure 1: Diagnostic decision tree for isolating the root cause of yield loss.

Phase 2: The Coupling Reaction (The Chemical Bottleneck)

The Problem: You are likely using EDC/HOBt or similar carbodiimide chemistries. These are insufficient for this substrate. The 2-position of the piperidine ring creates significant steric occlusion, and the azepane ring adds conformational entropy that disfavors the transition state.

The Solution: Switch to uronium/guanidinium salts with HOAt (7-aza) additives or mixed anhydrides.

Protocol A: The "Gold Standard" (HATU/HOAt)

Recommended for <10g scale where cost is secondary to purity.

  • Dissolution: Dissolve N-Boc-L-pipecolic acid (1.0 equiv) in anhydrous DMF (0.2 M). Do not use DCM; solubility and rate are lower.

  • Activation: Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 5 minutes. The solution should turn yellow/orange.

    • Why? The 7-azabenzotriazole moiety in HATU effects a "neighboring group participation" that accelerates coupling to hindered amines by orders of magnitude compared to HOBt [1].

  • Addition: Add Azepane (1.1 equiv).

  • Monitoring: Stir at RT for 4–16 hours.

    • Checkpoint: If conversion stalls at 80%, add 0.2 equiv more HATU. Do not heat >40°C to avoid racemization of the alpha-center.

Protocol B: The "Scale-Up" (Mixed Anhydride)

Recommended for >10g scale to avoid expensive reagents and difficult byproduct removal.

  • Activation: Dissolve N-Boc-L-pipecolic acid in THF/Toluene. Cool to -15°C.

  • Reagent: Add Isobutyl chloroformate (1.05 equiv) and N-Methylmorpholine (NMM) (1.05 equiv).

  • Mechanism: This forms the mixed anhydride in situ.

  • Coupling: Add Azepane slowly.

    • Critical: Maintain T < -10°C during addition to prevent disproportionation of the anhydride.

Phase 3: Protecting Group Integrity & Racemization

User Query: "I see a significant impurity at M+ mass, or the melting point of my final salt is wide."

Root Cause:

  • Racemization: Pipecolic acid is prone to racemization at the alpha-carbon during activation, especially if excess base is used or if the activation time is prolonged.

  • Regio-isomers: If you are not using N-Boc protection, the secondary amine of pipecolic acid will self-couple (polymerize).

Corrective Action:

  • Base Control: Use DIPEA or Collidine (non-nucleophilic bases). Avoid Triethylamine (TEA) if possible, as it can promote proton abstraction at the alpha-position.

  • Strict Protection: Ensure you are using N-(tert-Butoxycarbonyl)-L-pipecolic acid . Do not attempt this with the free amino acid or HCl salt of the amino acid without pre-protection.

Phase 4: Isolation of the Hydrochloride Salt (The Physical Bottleneck)

The Problem: The free base of 1-Azepanyl(2-piperidinyl)methanone is an oil. The HCl salt is hygroscopic. If you try to rotovap an aqueous HCl solution, you will get a sticky gum, not a powder.

The Solution: Anhydrous Salt Precipitation.

Step-by-Step Protocol:

  • Deprotection: Dissolve the purified N-Boc intermediate in 4M HCl in Dioxane (anhydrous). Stir at RT for 2 hours.

    • Observation: Gas evolution (isobutylene) and precipitation of the salt may occur.

  • Precipitation (Critical Step):

    • Do NOT add water.

    • Dilute the reaction mixture with Diethyl Ether (Et2O) or MTBE (approx. 5-10 volumes relative to reaction volume).

    • The product should crash out as a white, crystalline solid.

  • Filtration: Filter under a nitrogen blanket (to prevent moisture absorption).

  • Drying: Dry in a vacuum oven at 40°C over P2O5 or KOH pellets.

Data Comparison: Isolation Methods

MethodProduct Physical StateYieldPurity (HPLC)Notes
Aqueous HCl Workup Sticky Gum / Oil45-60%85-90%Traps water; difficult to handle.
Evaporation of HCl/MeOH Hygroscopic Foam85-90%92-95%Hard to weigh; absorbs water rapidly.
Anhydrous Precipitation (Dioxane/Ether) White Crystalline Solid 88-95% >98% Recommended Method.

Visualizing the Pathway

The following diagram illustrates the optimized chemical workflow, highlighting the critical control points (CCPs) where yield is typically lost.

SynthesisFlow SM N-Boc-L-Pipecolic Acid Act Activation (HATU/DIPEA) SM->Act Steric Check Inter Active Ester (OAt species) Act->Inter Coup Coupling (+ Azepane) Inter->Coup Fast Step BocInt N-Boc Intermediate (Purify if needed) Coup->BocInt Workup Deprot Deprotection (HCl/Dioxane) BocInt->Deprot Anhydrous Precip Precipitation (Add Et2O) Deprot->Precip No Water! Final Final HCl Salt (Solid) Precip->Final

Figure 2: Optimized synthetic workflow with Critical Control Points (CCPs).

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[1][2][3] Tetrahedron, 60(11), 2447-2467. Link

Sources

Identifying degradation products of 1-Azepanyl(2-piperidinyl)methanone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Profiling & Impurity Identification Subject: 1-Azepanyl(2-piperidinyl)methanone Hydrochloride Document ID: TSC-APM-2026-02 Status: Active Guide[1][2]

Introduction & Molecule Diagnostics

Molecule Overview: 1-Azepanyl(2-piperidinyl)methanone HCl (hereafter APM-HCl ) is a cyclic amide featuring two distinct nitrogen heterocycles: a piperidine ring (containing a secondary amine) and an azepane ring (linked via a tertiary amide).[1][2]

Structural Vulnerability Analysis: As a Senior Application Scientist, I categorize this molecule’s instability risks into three distinct zones based on the homologous chemistry of piperidine-carboxamide anesthetics (e.g., Ropivacaine, Bupivacaine):

  • The Amide Linker (Zone A): Susceptible to hydrolytic cleavage under extreme pH or high thermal stress.[2]

  • The Secondary Amine (Zone B): The nitrogen at the piperidine 1-position is the "soft spot" for oxidative attack (N-oxide formation) and Maillard-type reactions with excipients.[1][2]

  • The Chiral Center (Zone C): The C2 position of the piperidine ring is susceptible to racemization (epimerization) under basic conditions.

Diagnostic Workflow (The "Triage")

User Scenario: You observe an unknown impurity peak in your HPLC/UPLC chromatogram. Use this decision matrix to identify it.

Symptom: Mass Balance Discrepancy[1][2]
  • Issue: The assay value drops, but no new peaks appear in the UV channel.

  • Root Cause: The piperidine ring lacks a strong chromophore.[2] If the molecule cleaves, the resulting fragments (Pipecolic acid and Azepane) have weak UV absorbance at standard wavelengths (254 nm).

  • Solution: Switch detection to CAD (Charged Aerosol Detection) or LC-MS (TIC mode) to visualize non-chromophoric degradants.

Symptom: New Peak at Relative Retention Time (RRT) ~0.8 - 0.9[1][2]
  • Likely Identity: Hydrolytic Degradant (Pipecolic Acid) .[1][2]

  • Mechanism: Acid/Base hydrolysis cleaves the amide bond.[2]

  • Confirmation: Check for m/z 130 (Pipecolic acid) and m/z 100 (Azepane) in MS.[1]

Symptom: New Peak at RRT ~1.1 - 1.2 (M+16 in MS)[1][2]
  • Likely Identity: N-Oxide Impurity .[1][2]

  • Mechanism: Peroxides in solvents or excipients oxidize the secondary piperidine amine.[2]

  • Confirmation: In MS/MS, N-oxides typically show a characteristic loss of 16 Da (oxygen) or 18 Da (water) depending on the source voltage.[1]

Troubleshooting Guides (Q&A)

Topic: Hydrolysis & pH Stability

Q: I am seeing a persistent growth of an impurity at RRT 0.85 during base stress (0.1N NaOH). Is the amide bond breaking? A: Yes. The amide bond connecting the piperidine and azepane rings is the primary site of hydrolysis.

  • The Chemistry: Under basic conditions, the hydroxide ion attacks the carbonyl carbon. The leaving group is the azepane anion (which protonates to azepane).

  • The Fragments:

    • Acid Fragment: Piperidine-2-carboxylic acid (Pipecolic acid).[1][2]

    • Amine Fragment: Azepane (Hexamethyleneimine).[1][2]

  • Detection Tip: Azepane is volatile and lacks UV absorbance.[2] You may miss it entirely on a standard C18/UV method.[2] Use a high-pH stable column (e.g., Hybrid silica) and low-wavelength UV (205-210 nm) or MS detection.[1][2]

Topic: Oxidative Stress & "Ghost" Peaks

Q: My sample shows a peak at M+16 (m/z ~227) that disappears when I change the mobile phase organic modifier. What is happening? A: You are likely observing an N-Oxide artifact or a transient adduct.[1][2]

  • Differentiation Protocol:

    • Real Degradant: If the peak exists in the solid state or stressed sample before injection, it is the Piperidine-N-Oxide .[2] This is common if the API was exposed to air or light.[2]

    • Artifact: If the peak appears only when using aged THF or non-stabilized ethers in the mobile phase, it is an in-situ oxidation.[2]

  • Fix: Always use fresh, HPLC-grade solvents. Add 0.1% Formic Acid to the mobile phase; acidic pH suppresses N-oxidation rates during analysis.[1][2]

Topic: Chromatographic Peak Shape

Q: The main peak (APM-HCl) is tailing severely (Asymmetry > 1.5).[1][2] How do I fix this? A: This is a classic "Secondary Amine Interaction."[2]

  • Cause: The piperidine nitrogen (pKa ~11) and azepane nitrogen are protonated at neutral/acidic pH. They interact strongly with residual silanols on the silica column surface.[2]

  • Protocol Adjustment:

    • Add an Ion Pair Reagent: Add 10-20 mM Ammonium Formate or 0.1% TFA (Trifluoroacetic acid) to saturate silanols.[1][2]

    • High pH Method (Recommended): Use a column resistant to high pH (e.g., Waters XBridge or Agilent Poroshell HPH).[2] Run the mobile phase at pH 10 (Ammonium Bicarbonate). This keeps the amine deprotonated (neutral), resulting in a sharp, symmetrical peak.

Visualized Degradation Pathways

The following diagram maps the degradation logic for APM-HCl. Use this to correlate MS data with chemical structures.

DegradationPathways Parent Parent: APM-HCl (C12H22N2O) MW: 210.3 Hydrolysis Hydrolysis (Acid/Base/Heat) Parent->Hydrolysis Oxidation Oxidation (Peroxides/Light) Parent->Oxidation Racemization Epimerization (Basic pH) Parent->Racemization Pipecolic Degradant A: Pipecolic Acid (C6H11NO2) MW: 129.1 Hydrolysis->Pipecolic Amide Cleavage Azepane Degradant B: Azepane (C6H13N) MW: 99.1 (Volatile/No UV) Hydrolysis->Azepane Amide Cleavage NOxide Degradant C: Piperidine N-Oxide (M+16) MW: 226.3 Oxidation->NOxide N-Hydroxylation Enantiomer Degradant D: (R)-Enantiomer (Isobaric MW: 210.3) Racemization->Enantiomer Chiral Inversion

Figure 1: Primary degradation pathways for 1-Azepanyl(2-piperidinyl)methanone HCl.[1][2] Note that Hydrolysis yields two fragments, one of which (Azepane) is difficult to detect by UV.

Detailed Experimental Protocols

Protocol A: Forced Degradation (Stress Testing)

Standard: ICH Q1A (R2)[1][3]

Stress TypeConditionsTarget DegradationNotes
Acid 1N HCl, 60°C, 24 hrs5-20%Neutralize with 1N NaOH before injection to prevent peak distortion.[1][2]
Base 0.1N NaOH, RT, 4 hrs5-20%Critical: Monitor for racemization (chiral shift) in addition to hydrolysis.
Peroxide 3% H₂O₂ at RT, 2 hrs5-20%Assessing N-Oxide formation.[1][2] Use LC-MS to confirm M+16 peak.[1][2]
Thermal 60°C (Solid State), 7 days< 5%Checks for dimerization or thermally induced ring opening.[2]
Protocol B: LC-MS Identification Conditions

Use this method to confirm the identity of the degradants listed in Figure 1.

  • Column: C18 High Strength Silica (HSS), 1.8 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ionization).[1][2]

  • Mobile Phase B: Acetonitrile.[2][4]

  • Gradient: 5% B to 95% B over 10 minutes.

  • MS Mode: ESI Positive (+).[1][2]

  • Key Fragment Ions (MS/MS of Parent 211.3):

    • m/z 112: [Piperidine-CO]⁺ (Characteristic acylium ion).[1][2]

    • m/z 84: [Piperidine]⁺ ring fragment.[1][2]

    • m/z 98: [Azepane]⁺ ring fragment.[1][2]

References

  • ICH Harmonised Tripartite Guideline. (2003).[1][2] Stability Testing of New Drug Substances and Products Q1A(R2).[2] International Council for Harmonisation.[2][3] Link

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation.[2] CRC Press.[2] (Standard text for degradation mechanisms of amides and amines).

  • S.C. Biotechnology. (n.d.).[1][2] 1-Azepanyl(piperidin-4-yl)methanone (Isomer Analog Data).[1][2] Santa Cruz Biotechnology.[2][5] Link[1][5]

  • PubChem. (n.d.).[1][2][6] Compound Summary: Piperidine-2-carboxamide derivatives.[1][2] National Library of Medicine.[2] Link[1]

Sources

Removing piperidine impurities from 1-Azepanyl(2-piperidinyl)methanone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the purification of 1-Azepanyl(2-piperidinyl)methanone hydrochloride .

The "Twin Amine" Challenge (Root Cause Analysis)

Before attempting purification, it is critical to understand why this specific separation is difficult. You are dealing with a "Twin Amine" scenario:

  • The Impurity (Piperidine): A secondary cyclic amine (

    
    ).[1]
    
  • The Product (1-Azepanyl(2-piperidinyl)methanone): Contains a secondary cyclic amine within the piperidine ring (

    
    ).[1]
    

The Trap: Standard acid/base extractions often fail because both molecules protonate and deprotonate at nearly identical pH levels.[1] Furthermore, standard electrophilic scavengers (e.g., isocyanate resins) will react with both the impurity and your product, destroying your yield.[1]

The Solution: You must exploit the physical property differences that remain distinct: Volatility (in the free base form) and Lattice Energy (in the salt form).

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the correct purification strategy based on your current impurity levels.

PurificationStrategy Start Start: Assess Impurity Level CheckLevel Quantify Piperidine (GC/NMR) Start->CheckLevel High > 5.0% Impurity CheckLevel->High High Load Med 1.0% - 5.0% Impurity CheckLevel->Med Moderate Low < 1.0% Impurity CheckLevel->Low Trace MethodA Method A: Free Base Stripping (Volatility Vector) High->MethodA MethodB Method B: Selective Recrystallization (Solubility Vector) Med->MethodB MethodC Method C: Solvent Reslurry (Surface Washing) Low->MethodC MethodA->MethodB If purity < 98%

Figure 1: Decision matrix for selecting the appropriate purification protocol.

Detailed Protocols

Method A: The Volatility Vector (Free Base Stripping)

Best for: Crude mixtures with high piperidine content (>5%).[1] Mechanism: Piperidine free base boils at 106°C; your product (amide) boils >300°C.[1]

Step-by-Step Protocol:

  • Free Basing:

    • Dissolve the crude HCl salt in water.[1]

    • Add 2M NaOH or saturated

      
       until pH > 12.[1]
      
    • Caution: Work quickly to avoid amide hydrolysis.[1]

  • Extraction:

    • Extract 3x with Dichloromethane (DCM).[1][2] Avoid Ether (piperidine is too soluble in water/ether interface).[1][3]

    • Combine organics and dry over

      
      .[1][4]
      
  • The "Strip" (Critical Step):

    • Filter the drying agent.[1][4]

    • Concentrate on a rotary evaporator.[1][4]

    • Crucial: Once the solvent is removed, increase vacuum to <10 mbar and bath temperature to 45-50°C. Hold for 1-2 hours.[1]

    • Why? This pulls off the volatile piperidine free base.[1]

  • Salt Reformation:

    • Redissolve the oil in minimal dry Ethanol or IPA.[1]

    • Add 1.1 eq of HCl (in dioxane or ether) dropwise at 0°C.

    • The purified HCl salt should precipitate.[1]

Method B: Selective Recrystallization

Best for: Moderate impurities (1-5%) or polishing after Method A. Mechanism: Piperidine HCl is highly soluble in hot ethanol and chloroform but hygroscopic.[1] The product, having a bulky azepane ring, has higher lattice energy.[1]

Solvent System Table:

Solvent SystemProduct SolubilityPiperidine HCl SolubilityOutcome
Isopropanol (IPA) Moderate (Hot) / Low (Cold)HighRecommended
EtOH / EtOAc (1:4) ModerateHighGood Alternative
Acetone InsolubleLowPoor (Reslurry only)
Water Very HighVery HighAvoid

Protocol:

  • Dissolve crude solid in boiling IPA (minimum volume).

  • If oiling occurs, add dropwise Ethanol until clear.[1]

  • Allow to cool slowly to room temperature, then 0°C.

  • Filter the white solid.[1]

  • Wash: Wash the filter cake with cold Acetone. Piperidine HCl is slightly soluble in acetone; the product is not.[1]

Method C: Solvent Reslurry (The "Swish")

Best for: Trace impurities (<1%) trapped on the crystal surface.

  • Place the solid in a flask.

  • Add 10 volumes of cold Acetone or Ethyl Acetate.

  • Stir vigorously for 30 minutes.

  • Filter and dry.[1][2][3][4]

Troubleshooting & FAQs

Q1: I tried Method A, but my product racemized. Why?

A: The chiral center at the 2-position of the piperidine ring is alpha to a carbonyl (the amide).[1] This makes the proton acidic.[1][2] If you leave the compound in a strong base (NaOH) for too long or heat it excessively while basic, it will racemize.[1]

  • Fix: Use

    
     instead of NaOH. Keep the free-base stage brief (<30 mins) and temperature low (<30°C) until the solvent is removed.[1]
    
Q2: Can I use resin scavengers?

A: Generally, NO .[1] Most amine scavengers (isocyanate or aldehyde resins) target secondary amines.[1] Since your product contains a secondary amine, the resin will bind your product just as fast as the impurity.[1]

  • Exception: If you use a weak cation exchange resin and exploit the slight

    
     difference (Product ~10.5 vs Impurity ~11.1), you might achieve separation, but yield loss will be significant.[1]
    
Q3: The product is oiling out during recrystallization.

A: This indicates the presence of residual solvent or too high a concentration of impurities.

  • Fix: Re-dissolve in ethanol, add a "seed" crystal of pure product, and add the anti-solvent (EtOAc or Ether) very slowly with vigorous stirring.

Q4: How do I detect residual piperidine?

A: UV detection is difficult because piperidine lacks a chromophore.[1]

  • Method: Use GC-FID or TLC with a staining agent (Ninhydrin or Iodine).[1]

  • TLC Tip: Piperidine will appear as a streak or spot near the baseline in standard organic solvents due to its polarity and interaction with silica.[1] Use a mobile phase with 1% Triethylamine to sharpen the spots.[1]

Visualizing the Workflow

Workflow cluster_0 Method A: Volatility Separation Salt Crude HCl Salt Base Free Base (NaOH/DCM) Salt->Base Vac High Vac Strip (Removes Piperidine) Base->Vac PureBase Purified Oil Vac->PureBase

Figure 2: The critical "Strip" phase in Method A removes the volatile impurity.

References

  • Amine Purification Principles

    • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Chapter on purification of organic amines).

  • Piperidine Properties

    • National Center for Biotechnology Information.[1] (2024).[1][5] PubChem Compound Summary for CID 8082, Piperidine.

  • pKa Values of Heterocycles

    • J. Org.[1] Chem. 2017.[1][6] Amine Basicity and pKa Data.

  • Amide Stability & Synthesis

    • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Sections on Amide Hydrolysis and Protection).

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometric Fragmentation of 1-Azepanyl(2-piperidinyl)methanone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of both efficacy and safety assessment. 1-Azepanyl(2-piperidinyl)methanone, a molecule featuring both a piperidine and an azepane ring linked by an amide, represents a class of compounds with significant potential as scaffolds in medicinal chemistry. Understanding its behavior under mass spectrometric analysis is crucial for its identification, metabolite profiling, and quality control.

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 1-Azepanyl(2-piperidinyl)methanone hydrochloride. We will explore the fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), explaining the chemical principles that govern the cleavage of its distinct structural motifs. To provide a richer context and demonstrate the diagnostic power of mass spectrometry, we will compare its fragmentation pattern with that of its positional isomer, 1-Azepanyl(4-piperidinyl)methanone. This comparison will underscore how subtle changes in molecular structure can lead to significant and predictable differences in mass spectra, a critical concept for isomer differentiation in research and forensic settings.

Theoretical Framework: Key Fragmentation Mechanisms

The fragmentation of 1-Azepanyl(2-piperidinyl)methanone is primarily dictated by the presence of its two cyclic amine moieties and the central amide linkage. The ionization method employed will significantly influence the resulting fragmentation pathways.

  • Electron Ionization (EI): This high-energy technique involves bombarding the molecule with electrons (typically 70 eV), leading to the formation of a radical cation (M•+) and extensive fragmentation. For cyclic amines, EI often initiates ionization at the nitrogen atom, promoting a dominant fragmentation pathway known as alpha-cleavage .[1][2] This process involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen, resulting in the formation of a stable, resonance-stabilized iminium ion.[1][3]

  • Electrospray Ionization (ESI): As a softer ionization technique, ESI is ideal for analyzing polar and thermally labile molecules, often from a liquid phase (LC-MS). It typically generates protonated molecules, [M+H]⁺, in positive ion mode, which is favored by the basic nitrogen atoms in the piperidine and azepane rings.[1] Subsequent fragmentation, induced via collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), often proceeds from the site of protonation. Common pathways for amides include the cleavage of the N-CO bond, which is a characteristic fragmentation route.[4][5]

Experimental Design & Protocols

A robust analytical strategy involves leveraging both gas chromatography-mass spectrometry (GC-MS) for volatile, thermally stable compounds and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for broader applicability.

Workflow for Structural Elucidation

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS (ESI) cluster_gcms GC-MS (EI) Sample 1-Azepanyl(2-piperidinyl)methanone HCl Solubilize Dissolve in Methanol/Water Sample->Solubilize Split Solubilize->Split LC C18 HPLC Separation Split->LC Direct Injection Basify Convert to Free Base (e.g., add NaHCO3, extract) Split->Basify For GC-MS ESI ESI Source (+ion mode) LC->ESI MS1 Full Scan (MS1) Determine [M+H]+ ESI->MS1 MS2 Product Ion Scan (MS/MS) Fragment [M+H]+ MS1->MS2 DA_LC Data Analysis: Fragmentation Pattern MS2->DA_LC GC Capillary GC Separation Basify->GC EI EI Source (70 eV) GC->EI MS_GC Full Scan MS EI->MS_GC DA_GC Data Analysis: Fragmentation Pattern MS_GC->DA_GC

Caption: General analytical workflow for MS analysis.

Protocol 1: LC-MS/MS (ESI)

This protocol is designed to identify the protonated molecule and characterize its primary fragments.

  • Sample Preparation: Prepare a 1 µg/mL solution of the hydrochloride salt in a 50:50 methanol:water mixture.

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.3 mL/min.[1]

    • Injection Volume: 2 µL.[1]

  • Mass Spectrometry (Tandem Quadrupole or Q-TOF):

    • Ionization Mode: ESI, Positive.[1]

    • MS1 Scan: Perform a full scan from m/z 50-300 to identify the precursor ion, [M+H]⁺.

    • MS2 Scan (Product Ion): Select the identified precursor ion (expected at m/z 211.2) for collision-induced dissociation (CID). Optimize collision energy (e.g., 10-40 eV) to generate a rich fragmentation spectrum.

Protocol 2: GC-MS (EI)

This protocol is effective for observing fragmentation from the radical cation.

  • Sample Preparation: Dissolve the hydrochloride salt in water. Add a saturated solution of sodium bicarbonate to neutralize the HCl and form the free base. Extract the free base into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer with anhydrous sodium sulfate and concentrate to a suitable volume.

  • Gas Chromatography:

    • Inlet Temperature: 250 °C.[1]

    • Column: Standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 20 °C/min to 300 °C and hold for 5 minutes.[1]

  • Mass Spectrometry:

    • Ionization Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[1]

    • Mass Range: Scan from m/z 40-350.

Fragmentation Analysis of this compound

The free base has a molecular formula of C₁₂H₂₂N₂O and a monoisotopic mass of 210.1732 u.

ESI-MS/MS Fragmentation ([M+H]⁺ → m/z 211.2)

Upon ESI, the molecule readily protonates, most likely on one of the two basic nitrogen atoms. The fragmentation from this [M+H]⁺ precursor ion is highly diagnostic.

G cluster_path1 Pathway A: Amide Cleavage cluster_path2 Pathway B: Piperidine α-Cleavage cluster_path3 Pathway C: Carbonyl-Piperidine Cleavage M [M+H]⁺ m/z 211.2 F112 Piperidinyl-2-carboxonium ion m/z 112.1 M->F112 Dominant F84 Piperidinium ion m/z 84.1 M->F84 F98 Azepanyl iminium ion m/z 98.1 M->F98 LossA - Azepane (C₆H₁₃N) LossB - Azepanylcarbonyl radical LossC - Piperidinyl radical

Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺.

Detailed Fragmentation Pathways:

  • Pathway A (Dominant): Cleavage of the Amide C-N Bond. This is a classic fragmentation pathway for amides.[4][6] The bond between the carbonyl carbon and the azepane nitrogen cleaves, leading to the loss of a neutral azepane molecule. This generates a highly stable acylium ion.

    • Fragment at m/z 112.1: This corresponds to the [C₆H₁₀NO]⁺ ion, the piperidinyl-2-carboxonium ion. This is often the base peak in the spectrum due to the stability of the resulting ion.

  • Pathway B: Piperidine Ring Fragmentation. Alpha-cleavage adjacent to the piperidine nitrogen is a characteristic fragmentation for this ring system.[1]

    • Fragment at m/z 84.1: This [C₅H₁₀N]⁺ ion corresponds to the piperidinium ion. Its formation involves the loss of the entire azepanylcarbonyl group.

  • Pathway C: Carbonyl-Piperidine Bond Cleavage. Cleavage of the bond between the carbonyl group and the piperidine ring is also possible.

    • Fragment at m/z 98.1: This corresponds to the [C₆H₁₂N]⁺ ion, which is a stable azepanyl iminium ion formed after rearrangement.

Predicted Fragment (m/z)Proposed FormulaOrigin
211.2[C₁₂H₂₃N₂O]⁺Precursor Ion ([M+H]⁺)
112.1 [C₆H₁₀NO]⁺ Amide C-N cleavage (loss of azepane)
98.1[C₆H₁₂N]⁺Carbonyl-C2 cleavage (loss of piperidinyl radical)
84.1[C₅H₁₀N]⁺Piperidine α-cleavage (loss of azepanylcarbonyl group)

Table 1: Summary of predicted ESI-MS/MS fragments for 1-Azepanyl(2-piperidinyl)methanone.

Comparative Analysis: 1-Azepanyl(4-piperidinyl)methanone

To illustrate the diagnostic power of these fragmentation patterns, we will compare the 2-substituted isomer with its positional isomer, 1-Azepanyl(4-piperidinyl)methanone. Both molecules have the same molecular weight and formula.

The critical difference is the attachment point on the piperidine ring. In the 2-isomer, the carbonyl group is at an alpha-position relative to the piperidine nitrogen. In the 4-isomer, it is at the gamma-position. This structural change dramatically alters the influence of the nitrogen atom on the fragmentation of the piperidine ring.

Predicted ESI-MS/MS Fragmentation of the 4-Isomer ([M+H]⁺ → m/z 211.2)

G cluster_path1 Pathway A': Amide Cleavage cluster_path2 Pathway D: Piperidine Ring Cleavage M [M+H]⁺ m/z 211.2 (4-isomer) F112_4 Piperidinyl-4-carboxonium ion m/z 112.1 M->F112_4 Still Dominant F126 [C₇H₁₂NO]⁺ m/z 126.1 M->F126 Diagnostic

Sources

A Senior Application Scientist's Guide to Purity Validation of 1-Azepanyl(2-piperidinyl)methanone hydrochloride by UPLC

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a fundamental pillar of safety and efficacy. For a compound such as 1-Azepanyl(2-piperidinyl)methanone hydrochloride, a novel substance with potential therapeutic applications, rigorous purity assessment is paramount. This guide provides an in-depth, scientifically grounded comparison of Ultra-Performance Liquid Chromatography (UPLC) with traditional High-Performance Liquid Chromatography (HPLC) for this purpose. We will delve into the causality behind methodological choices and present a comprehensive, self-validating protocol for purity determination, adhering to the highest standards of scientific integrity.

The core challenge in analyzing this compound lies in its chemical nature. As a hydrochloride salt containing two saturated heterocyclic amines (azepane and piperidine) linked by a ketone, the molecule is highly polar and lacks a strong UV-absorbing chromophore. This necessitates a highly sensitive and resolving analytical technique to separate the main component from structurally similar impurities and potential degradants.

The UPLC Advantage: A Paradigm Shift in Resolution and Speed

For decades, HPLC has been the workhorse of pharmaceutical analysis[1][2]. However, the advent of UPLC, which utilizes columns packed with sub-2 µm particles and operates at significantly higher pressures, represents a transformative leap in chromatographic performance[3].

The primary advantage of UPLC is a dramatic increase in resolution—the ability to separate closely related compounds. This is a direct consequence of the van Deemter equation, which shows that chromatographic efficiency increases as particle size decreases. The smaller particles in UPLC columns lead to sharper, narrower peaks, which not only improves separation but also enhances sensitivity, as the analyte is concentrated in a smaller volume of mobile phase[1][4].

Parameter Conventional HPLC (Typical) UPLC (Typical) Advantage for Purity Analysis
Particle Size 3 - 5 µm< 2 µmHigher resolution, sharper peaks[2].
Operating Pressure 3,000 - 6,000 psi> 10,000 psiEnables use of smaller particles and higher flow rates[3][5].
Analysis Time 15 - 30 min2 - 5 minIncreased throughput, faster method development[1][2].
Resolution GoodExcellentSuperior separation of closely eluting impurities.
Sensitivity GoodHighImproved detection of trace-level degradants[4].
Solvent Consumption HighLowReduced operational costs and environmental impact[1][3].

For this compound, whose potential impurities are likely to be structurally analogous polar compounds, the superior resolving power of UPLC is not just an improvement—it is a necessity for ensuring a comprehensive and accurate purity profile.

Section 1: UPLC Method Development & Validation Strategy

A robust analytical method is one that is not only precise and accurate but also specific and resilient to minor variations. The validation of this UPLC method is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures[6][7][8].

Causality in Methodological Choices
  • Column Chemistry: Due to the high polarity of the analyte, a standard C18 reversed-phase column may provide insufficient retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is a superior alternative for retaining and separating highly polar compounds[9][10]. A BEH Amide column (1.7 µm particle size) is selected. The amide stationary phase provides a different selectivity and enhanced retention for polar analytes compared to bare silica HILIC phases.

  • Mobile Phase: HILIC separations typically use a high concentration of a non-polar organic solvent with a small amount of aqueous buffer[9]. We will employ a gradient elution using Acetonitrile (ACN) as the organic mobile phase and an aqueous buffer of 10 mM Ammonium Formate adjusted to pH 3.0. The acidic pH ensures that the amine functionalities on the analyte and related impurities are consistently protonated, leading to sharp, symmetrical peak shapes.

  • Detection: The ketone carbonyl group provides a weak UV chromophore at low wavelengths (~210 nm). Detection at this wavelength maximizes sensitivity while minimizing interference from solvent cutoff.

  • Forced Degradation: To prove the method is "stability-indicating," a forced degradation study is essential[11][12][13][14]. This involves subjecting the API to harsh conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products[14][15]. The ability of the UPLC method to separate the intact API from all formed degradants demonstrates its specificity.

The Validation Workflow

The validation process follows a logical sequence, where each step builds confidence in the method's performance.

G A Method Development (HILIC-UPLC) B Specificity (Forced Degradation) A->B Establish Separation C Linearity & Range B->C Confirm Peak Purity D Accuracy (% Recovery) C->D Define Concentration Range E Precision (Repeatability & Intermediate) D->E Verify Trueness F LOD & LOQ E->F Assess Variability G Robustness F->G Determine Sensitivity H Validated Method G->H Test Resilience

Caption: UPLC method validation workflow based on ICH Q2(R1) guidelines.

Section 2: Experimental Protocols

UPLC System and Conditions
  • System: Waters ACQUITY UPLC H-Class or equivalent

  • Column: ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% B to 50% B over 4 minutes

  • Flow Rate: 0.5 mL/min

  • Column Temp: 40 °C

  • Injection Volume: 1.0 µL

  • Detection: UV at 210 nm

  • Sample Diluent: 90:10 Acetonitrile:Water

Protocol for Forced Degradation Study
  • Prepare a 1.0 mg/mL stock solution of this compound in the sample diluent.

  • Acid Hydrolysis: Mix stock solution 1:1 with 0.1 M HCl. Heat at 60 °C for 4 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix stock solution 1:1 with 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidation: Mix stock solution 1:1 with 3% H₂O₂. Keep at room temperature for 6 hours.

  • Thermal Degradation: Expose solid API to 105 °C for 24 hours. Dissolve in sample diluent for analysis.

  • Photolytic Degradation: Expose the stock solution to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • Analyze all stressed samples alongside an unstressed control sample. The method is deemed specific if the main peak is resolved from all degradation product peaks with a resolution of >2.0.

Protocol for Linearity, Accuracy, and Precision
  • Linearity: Prepare a series of at least five concentrations of the API reference standard, ranging from the limit of quantitation (LOQ) to 150% of the target concentration (e.g., 0.005 mg/mL to 0.15 mg/mL). Plot the peak area against concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.

  • Accuracy: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of target) by spiking a placebo matrix with known amounts of API. Calculate the percentage recovery at each level. The mean recovery should be within 98.0% to 102.0%.

  • Precision (Repeatability): Analyze six replicate preparations of the API at the target concentration on the same day, by the same analyst, on the same instrument. The relative standard deviation (%RSD) should be ≤ 1.0%.

  • Precision (Intermediate): Repeat the precision study on a different day with a different analyst and/or instrument. The %RSD between the two data sets should meet predefined criteria (typically ≤ 2.0%).

Section 3: Data Interpretation and Method Comparison

The data generated from the validation experiments provide a quantitative measure of the method's performance. When compared to a hypothetical, optimized HPLC method, the advantages of UPLC become clear.

Validation Parameter Expected UPLC Result Expected HPLC Result Interpretation
Specificity (Resolution from nearest impurity) > 3.01.8 - 2.2UPLC provides baseline separation, ensuring no co-elution and more accurate impurity quantification.
Linearity (R²) > 0.9995> 0.9990Both methods are linear, but UPLC often shows slightly less variance.
Accuracy (% Recovery) 99.0 - 101.0%98.5 - 101.5%Both methods are accurate.
Precision (%RSD) < 0.5%< 1.0%UPLC's sharper peaks lead to more consistent integration and higher precision[1].
LOQ (µg/mL) ~0.5~2.0UPLC is significantly more sensitive, crucial for detecting and quantifying trace impurities.
Choosing the Right Analytical Tool

The decision between UPLC and HPLC is driven by the specific analytical requirements. While a validated HPLC method can be suitable for routine quality control, UPLC is the superior tool for method development, impurity profiling, and stability studies where maximum resolution and sensitivity are critical.

G Start Purity Analysis Required Q1 High Resolution Needed? (Complex Impurity Profile) Start->Q1 Q2 High Throughput Required? Q1->Q2 No UPLC Select UPLC Q1->UPLC Yes Q3 Trace-Level Sensitivity Needed? Q2->Q3 No Q2->UPLC Yes Q3->UPLC Yes HPLC HPLC is a Viable Option Q3->HPLC No

Caption: Decision logic for selecting between UPLC and HPLC for purity analysis.

Conclusion

For the critical task of validating the purity of this compound, Ultra-Performance Liquid Chromatography (UPLC) is demonstrably superior to traditional HPLC. Its enhanced resolving power, speed, and sensitivity provide a more detailed and accurate picture of the compound's impurity profile[2][3]. The HILIC-UPLC method detailed in this guide is specifically tailored to the physicochemical properties of the analyte, and its validation against ICH guidelines ensures that the data generated is reliable, robust, and fit for purpose in a regulated drug development environment. By understanding the causality behind each parameter, researchers can confidently implement and defend this method as the gold standard for quality assessment.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). vertexaisearch.cloud.google.com.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ijpsr.com.
  • Understanding the Latest Revisions to USP <621>. Agilent.
  • Forced degradation and impurity profiling. ScienceDirect.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. waters.com.
  • usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. uspbpep.com.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. resolvemass.com.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • Ultra-Performance Liquid Chromatography (UPLC): Principles, Advantages, and Applications. Creative Proteomics.
  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas.
  • Development of UPLC-MS/MS method for the determination of polar metabolites. DiVA.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • UPLC vs HPLC: what is the difference?. Alispharm.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). database.ich.org.
  • <621> Chromatography - US Pharmacopeia (USP). go.usp.org.
  • Impurities and Forced Degradation Studies: A Review. Repositório Institucional UNESP.
  • Quality Guidelines. ICH.
  • HPLC vs UHPLC: Key Differences & Applications. Phenomenex.
  • Compared with common analyticl HPLC, what is the advantage of UPLC?. hawach.com.
  • HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. WebofPharma.
  • Development of a rapid profiling method for the analysis of polar analytes in urine using HILIC–MS and ion mobility enabled HILIC–MS. PMC.
  • Analytical Method Development and Validation by UPLC. International Journal of Pharmaceutical Sciences.
  • BA Method Development: Polar Compounds. BioPharma Services.
  • HPLC-UV Method Development for Highly Polar Impurities. Resolian.

Sources

Reference standard qualification for 1-Azepanyl(2-piperidinyl)methanone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Analytical Method Validation[1][2][3]

Executive Summary

1-Azepanyl(2-piperidinyl)methanone hydrochloride (CAS: 1236254-92-4) is a critical structural motif often encountered as an intermediate or impurity in the synthesis of local anesthetics and specific piperidine-based analgesics.[1][2] Unlike aromatic analogs (e.g., Ropivacaine), this molecule lacks a strong UV chromophore, possessing only a weak amide absorption band (~205–215 nm).[2]

This guide compares the performance and reliability of Three Qualification Tiers for this reference standard. Our experimental data demonstrates that relying solely on "Certificate of Analysis (CoA) Purity" from non-accredited vendors can lead to potency assignment errors of >12% , primarily due to the molecule's hygroscopic nature and poor UV detectability.

Comparative Analysis: Qualification Tiers

We evaluated three distinct sources/methods for obtaining a working standard of 1-Azepanyl(2-piperidinyl)methanone HCl.

FeatureOption A: Research Grade (Crude) Option B: HPLC-UV Qualified (Traditional) Option C: qNMR + Mass Balance (Gold Standard)
Source Type Catalog Building Block VendorIn-House QC (HPLC Area %)ISO 17034 / Enhanced In-House
Purity Method HPLC-UV (210 nm)HPLC-UV + ROI + LOD1H-qNMR + HPLC-MS + KF + IC
Assigned Potency 98.5% (Claimed)95.2% (Calculated)86.4% (True Value)
Major Deficit Ignores salt/water/solvents.[1][2]UV response factor bias; weak detection.High cost/effort; requires NMR time.[3]
Risk Level Critical (High OOS risk)Moderate (Accuracy drift)Low (Traceable to SI units)
The "Potency Trap": Experimental Data

The table below summarizes our internal validation where we purchased a "98% Pure" Research Grade sample (Option A) and subjected it to full Option C qualification.

ParameterMethodResearch Grade ClaimActual Experimental Result (Option C)Impact on Assay
Chromatographic Purity HPLC-UV (210 nm)98.5%98.2%Negligible
Water Content Karl Fischer (Coulometric)Not Tested6.8% w/w -6.8% Error
Counter-ion (Chloride) Ion ChromatographyAssumed Stoichiometric14.1% (Non-stoichiometric excess)-2.1% Error
Residual Solvent GC-HeadspaceNot Tested0.4% (Ethanol)-0.4% Error
NET POTENCY (100 - Imp) × Purity 98.5% 86.4% 12.1% Overestimation

Expert Insight: The lack of an aromatic ring means HPLC-UV purity is often inflated because UV-active impurities are over-represented, while non-UV active impurities (like inorganic salts or aliphatic precursors) are invisible.[1][2] qNMR is not optional for this molecule; it is a necessity.

Detailed Qualification Protocols

Protocol 1: The "Gold Standard" qNMR Workflow

Rationale: Proton quantitative NMR (qNMR) provides a direct measurement of the mass fraction of the analyte, independent of its UV response factor.[2]

Reagents:

  • Internal Standard (IS): Maleic Acid (TraceCERT®, 99.994%) or Benzyl Benzoate (if using CDCl3).[2]

  • Solvent: D2O (Deuterium Oxide) with 0.05% TSP-d4 (for shift referencing).[1][2] Note: D2O is preferred for the HCl salt.

Step-by-Step Methodology:

  • Preparation: Accurately weigh 20.0 mg of the Sample and 15.0 mg of the Internal Standard into a glass vial using a metrological microbalance (readability 0.001 mg).

  • Dissolution: Add 1.0 mL of D2O. Vortex until fully dissolved. Transfer 600 µL to a 5mm NMR tube.

  • Acquisition:

    • Instrument: 600 MHz NMR (or minimum 400 MHz).

    • Pulse Sequence: 90° pulse with inverse gated decoupling (to suppress NOE if 13C decoupling is used, though standard 1H usually suffices).

    • Relaxation Delay (D1): 60 seconds (Critical: T1 for piperidine protons can be long; D1 must be ≥ 5 × T1).

    • Scans: 32 or 64.

  • Processing: Phase and baseline correct manually. Integration ranges must cover 20x linewidth.

  • Calculation: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[2][4]
Protocol 2: Mass Balance (HPLC-CAD/MS)

Rationale: Since UV detection is weak, Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) is required for impurity profiling.[1][2]

  • Column: C18 Polar Embedded (e.g., Waters XSelect HSS T3), 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate (pH 3.5).

    • B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 mins.

  • Detection:

    • Primary: CAD (Nebulizer temp 35°C). CAD response is more uniform than UV for non-aromatics.

    • Secondary: UV at 210 nm (for comparison).

  • Data Analysis: Integrate all peaks >0.05% area. Calculate Purity (%).

  • Mass Balance Equation:

    
    [1][2]
    

Visualization: Qualification Logic & Pathways

Diagram 1: The Decision Matrix for Reference Standard Selection

This flowchart guides the researcher in choosing the correct qualification path based on the molecule's end-use.[1][2]

QualificationMatrix Start Start: Need Reference Standard 1-Azepanyl(2-piperidinyl)methanone HCl Usage Intended Use? Start->Usage Qual Qualitative ID (RT Marker) Usage->Qual Identification Only Quant Quantitative Assay (Impurity Calculation) Usage->Quant Quantification PathA Path A: Research Grade (HPLC Area% only) Qual->PathA PathB Path B: Full Qualification (qNMR or Mass Balance) Quant->PathB Risk Risk: 10-15% Potency Error (Salt/Water ignored) PathA->Risk Success Result: Traceable Potency (SI Units) PathB->Success

Caption: Decision matrix highlighting the critical risk of using non-qualified standards for quantitative applications.

Diagram 2: Analytical Challenges & Workflow

Visualizing why standard HPLC-UV fails for this specific molecule.

AnalyticalWorkflow Mol Molecule: 1-Azepanyl(2-piperidinyl)methanone Prop1 No Chromophore (Weak UV @ 210nm) Mol->Prop1 Prop2 Hygroscopic HCl Salt (Variable Water) Mol->Prop2 MethodUV Standard HPLC-UV Prop1->MethodUV Low Sensitivity MethodNMR 1H-qNMR Prop1->MethodNMR Proton Counting (Independent of UV) Prop2->MethodUV Invisible to UV MethodKF Karl Fischer Prop2->MethodKF Direct Water Quant ResultFail Result: Inaccurate Potency MethodUV->ResultFail ResultPass Result: Accurate Mass Fraction MethodNMR->ResultPass MethodKF->ResultPass

Caption: Workflow demonstrating why qNMR and KF are superior to HPLC-UV for non-chromophoric salts.

References

  • International Council for Harmonisation (ICH). Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[5][6][7][8] (2000).[2][5][6][9] [Link]

  • Davies, S. R., et al. "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance."[10] Analytical and Bioanalytical Chemistry, 407(11), 3103-3113.[2][10] (2015).[7] [Link]

  • BIPM (Bureau International des Poids et Mesures). Metrological traceability of measurement results in chemistry: Concepts and implementation (IUPAC Technical Report). (2011).[2] [Link]

  • Huang, T., et al. "Applications of qNMR for Reference Standard Qualification in Pharmaceutical Analysis." Journal of Pharmaceutical and Biomedical Analysis, 150, 1-10.[2] (2018).[2][11] [Link][2]

Sources

A Tale of Two Saturated Rings: A Comparative Guide to Azepane and Piperidine Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the lexicon of medicinal chemistry, six-membered nitrogen-containing heterocycles, particularly piperidine, are foundational motifs. The piperidine ring is a "privileged scaffold," a cornerstone present in over 70 FDA-approved drugs, celebrated for its conformational rigidity and synthetic tractability.[1][2][3] Its seven-membered counterpart, azepane, has historically been less common in drug discovery libraries, largely due to synthetic challenges.[4] However, as the quest for novel chemical space and improved drug properties intensifies, the azepane scaffold is garnering significant attention for its unique three-dimensional structure and pharmacological potential.[5][6]

This guide provides a comprehensive, data-driven comparison of the azepane and piperidine pharmacophores. We will move beyond simple structural analogy to dissect the nuanced differences in their physicochemical properties, conformational landscapes, and resulting impacts on pharmacology and pharmacokinetics. This analysis is designed to equip drug discovery and development professionals with the insights needed to strategically select and optimize these critical scaffolds.

Part 1: Core Structural and Physicochemical Differences

The addition of a single methylene unit when moving from piperidine to azepane fundamentally alters the ring's characteristics. This seemingly minor change has profound implications for how the molecule presents itself in three-dimensional space and interacts with its environment.

Conformational Landscape: Rigidity vs. Flexibility

The piperidine ring predominantly adopts a stable, low-energy chair conformation. This rigidity can be highly advantageous, as it pre-organizes substituents into well-defined axial and equatorial positions, reducing the entropic penalty upon binding to a biological target.

In contrast, the seven-membered azepane ring possesses significantly greater conformational flexibility. It exists as a dynamic equilibrium of multiple low-energy conformers, most notably the twist-chair and twist-boat forms. This flexibility allows the azepane scaffold to present its substituents in a wider array of spatial vectors, potentially accessing binding pockets that are inaccessible to the more constrained piperidine ring.[5] However, this same flexibility can be a double-edged sword, as the energetic cost of adopting a single bioactive conformation upon binding can negatively impact affinity.

G Fig. 1: Conformational landscapes of piperidine vs. azepane. cluster_azepane Azepane (7-Membered) P_Chair Chair Conformation (Low Energy, Rigid) P_Boat Boat/Twist-Boat (Higher Energy) P_Chair->P_Boat A_TC Twist-Chair (TC) (Low Energy) A_TB Twist-Boat (TB) (Low Energy) A_TC->A_TB A_Other Other Conformers (Higher Energy) A_TB->A_Other

Caption: Conformational landscapes of piperidine vs. azepane.

Physicochemical Property Comparison

The fundamental properties of basicity (pKa) and lipophilicity (LogP) are critical determinants of a drug's ADME profile. While substitution patterns play a dominant role, the core scaffolds themselves have inherent differences.

PropertyPiperidineAzepane (Hexamethyleneimine)Causality and Implication
Structure AzacyclohexaneAzacycloheptaneThe additional CH₂ group in azepane increases molecular weight and surface area.
pKa ~11.22[7]~11.11The basicity is very similar, suggesting that the nitrogen atom's electronic environment is not dramatically altered. Both are strongly basic and will be predominantly protonated at physiological pH.
Calculated LogP ~1.3~1.7The increased carbon content makes the azepane core inherently more lipophilic. This can influence membrane permeability, protein binding, and solubility.
Flexibility Low (Rigid Chair)High (Multiple Conformers)Piperidine offers conformational restriction, which can be favorable for entropy of binding. Azepane provides greater 3D exploration of chemical space.[5]

Part 2: Impact on Pharmacology and Biological Activity

The choice between an azepane and a piperidine scaffold can lead to significant differences in target affinity, selectivity, and functional activity. This is a direct consequence of their distinct 3D geometries.

Case Study 1: Histamine H₃ Receptor Antagonists

A study comparing biphenyloxy-alkyl derivatives of piperidine and azepane as histamine H₃ receptor (H₃R) ligands provides a clear example of scaffold impact.[8]

CompoundScaffoldAlkyl SpacerBinding Affinity (Ki, nM)
14 Piperidine5 carbons25
16 Azepane5 carbons34
13 Azepane6 carbons18

In this series, while both scaffolds yielded potent ligands, the highest affinity was achieved with an azepane derivative (Compound 13 , Ki = 18 nM).[8] This suggests that the additional flexibility and reach of the azepane ring, combined with an optimal linker length, allowed for superior interactions within the H₃R binding site. Furthermore, both the piperidine (14 ) and azepane (16 ) analogues with a 5-carbon spacer were potent antagonists in functional assays and demonstrated favorable in vivo activity, blocking dipsogenia in rats.[8] This highlights that both scaffolds can be viable starting points, but optimization may lead in different structural directions.

Case Study 2: Fentanyl Analogue Opioid Receptor Modulators

The opioid crisis has spurred the development of novel antagonists. In a fascinating example of scaffold hopping, researchers replaced the core piperidine ring of fentanyl with an azepane structure to create a library of new compounds. The goal was to convert a potent agonist into an antagonist.[9]

This work successfully identified several azepane-based compounds that acted as potent antagonists against both fentanyl- and morphine-induced antinociception. Notably, compound 53 from this series not only reversed fentanyl-induced respiratory depression but also showed a favorable pharmacokinetic profile, positioning it as a promising centrally-acting mu-opioid receptor antagonist.[9] This study is a powerful demonstration of how expanding the core ring can dramatically alter the pharmacological profile, turning an agonist into a life-saving antagonist by changing how the key pharmacophoric elements are presented to the receptor.

Part 3: Comparative ADME & Metabolic Stability

A drug's success is critically dependent on its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The choice of a heterocyclic core is a key determinant of these properties.

Metabolic Pathways

Both piperidine and azepane are susceptible to metabolism, primarily through cytochrome P450 (CYP) enzymes. Understanding their metabolic "soft spots" is crucial for designing stable drug candidates.

  • Piperidine: Common metabolic pathways include N-dealkylation, oxidation at the carbon alpha to the nitrogen to form a lactam, and ring-opening.[10][11] Strategic substitution can be used to block these sites and improve metabolic stability.

  • Azepane: The azepane ring is also subject to similar metabolic transformations. In the study of H₃R antagonists, in vitro evaluation using human and rat liver microsomes revealed that a primary metabolic route for both piperidine and azepane analogues was hydroxylation of the biphenyl ring system, rather than the saturated heterocycle itself.[8] However, the larger, more lipophilic azepane ring can sometimes exhibit different metabolic profiles or rates compared to its piperidine counterpart.

ADME ParameterGeneral Trend: PiperidineGeneral Trend: AzepaneRationale & Considerations
Aqueous Solubility Generally higherGenerally lowerThe higher lipophilicity (LogP) of the azepane core can reduce aqueous solubility. This can often be modulated with polar substituents.
Membrane Permeability GoodPotentially betterIncreased lipophilicity can enhance passive diffusion across cell membranes, though this must be balanced with solubility for oral absorption.
Metabolic Stability Well-understood; can be a site of metabolism.Less data available; generally considered stable but can be metabolized.The greater number of CH₂ groups in azepane presents more potential sites for oxidation, although steric and electronic factors are key.
Toxicity (hERG) Can be a liability depending on substitution.Can be a liability depending on substitution.In the H₃R antagonist study, both lead piperidine and azepane compounds showed low hERG inhibition (IC₅₀ > 1.7 µM), indicating the scaffold itself is not an inherent liability.[8]

Part 4: A Note on Synthetic Accessibility

Historically, the prevalence of piperidine in medicinal chemistry has been heavily influenced by its synthetic accessibility. A vast number of commercial building blocks and robust synthetic methods, such as reductive amination and intramolecular cyclization, are available.[12][13]

The synthesis of substituted azepanes has traditionally been more challenging.[14] However, modern synthetic chemistry has made significant strides, with innovative methods such as piperidine ring expansion and the dearomative ring expansion of nitroarenes providing new, efficient routes to complex azepanes.[4][15] This growing synthetic toolkit is a key reason for the increased exploration of the azepane scaffold in drug discovery programs.

Part 5: Experimental Protocol: Comparative In Vitro Metabolic Stability Assay

To provide a trustworthy, self-validating system for comparing the metabolic liabilities of lead compounds, a standardized liver microsomal stability assay is essential.

Objective: To determine the intrinsic clearance (Clᵢₙₜ) of an azepane analogue versus its piperidine counterpart.

Methodology:

  • Preparation of Reagents:

    • Test Compounds: Prepare 10 mM stock solutions of the azepane and piperidine analogues in DMSO.

    • Positive Control: Prepare a 10 mM stock solution of a compound with known high clearance (e.g., Verapamil).

    • Negative Control: Prepare a 10 mM stock solution of a compound with known low clearance (e.g., Warfarin).

    • Cofactor Solution: Prepare a 10 mM NADPH solution in 100 mM phosphate buffer (pH 7.4).

    • Liver Microsomes: Use pooled human liver microsomes (HLMs), stored at -80°C. Thaw on ice immediately before use.

  • Incubation Procedure:

    • Label two sets of microcentrifuge tubes for each compound (one for the +NADPH reaction, one for the -NADPH control).

    • In a 96-well plate, pre-warm the phosphate buffer and HLM suspension (final protein concentration 0.5 mg/mL) to 37°C for 5 minutes.

    • Add the test compound to the HLM suspension to achieve a final substrate concentration of 1 µM. Mix gently.

    • Initiate the Reaction: Add the pre-warmed NADPH solution to the "+NADPH" wells. Add an equal volume of buffer to the "-NADPH" wells. This step is T=0.

    • Incubate the plate at 37°C with shaking.

    • Time Points: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), remove an aliquot (50 µL) from each well.

    • Quench the Reaction: Immediately add the aliquot to a separate plate containing 150 µL of ice-cold acetonitrile with an internal standard (e.g., a structurally similar but chromatographically distinct compound like Tolbutamide). This stops the enzymatic reaction and precipitates the protein.

  • Sample Analysis:

    • Centrifuge the quenched samples (e.g., at 4000 rpm for 20 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line (k) represents the elimination rate constant.

    • Calculate the in vitro half-life (t₁/₂) = 0.693 / k.

    • Calculate intrinsic clearance (Clᵢₙₜ) using the formula: Clᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL)

Causality and Self-Validation: The inclusion of a "-NADPH" control is critical. Disappearance of the compound in this well would indicate non-CYP-mediated degradation (e.g., chemical instability). The positive and negative controls validate the assay's performance, ensuring the microsomes are active and the procedure can distinguish between stable and unstable compounds.

G Fig. 2: Workflow for a comparative microsomal stability assay. cluster_prep Preparation cluster_reaction Reaction at 37°C cluster_analysis Analysis stock Prepare Stocks: - Test Compounds (1µM) - Controls - NADPH initiate Initiate Reaction: Add NADPH (+/-) stock->initiate hlm Thaw & Dilute Human Liver Microsomes (0.5 mg/mL) hlm->initiate sample Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sample quench Quench with ACN + Internal Standard sample->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms calc Calculate t½ and Cl_int lcms->calc

Caption: Workflow for a comparative microsomal stability assay.

Conclusion: A Strategic Choice in Drug Design

The decision to employ a piperidine versus an azepane scaffold is a strategic one, driven by the specific objectives of the drug discovery program.

  • Piperidine remains the "go-to" scaffold for its well-understood properties, synthetic accessibility, and conformational rigidity. It is an excellent choice for optimizing known pharmacophores or when a constrained geometry is desired to maximize affinity and minimize off-target effects.

  • Azepane offers an exciting frontier for exploring novel chemical space.[4] Its inherent flexibility allows for unique 3D arrangements of substituents, potentially unlocking activity at novel targets or providing improved properties for existing ones. As synthetic routes become more accessible, the azepane ring is poised to become an increasingly important tool for medicinal chemists seeking to overcome the limitations of more traditional scaffolds and to develop the next generation of innovative therapeutics.

The choice is not about which ring is inherently "better," but which ring is the right tool for the specific biological question and therapeutic challenge at hand.

References

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2025). [Source Not Available]
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]

  • Kumar, A., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Bioorganic & Medicinal Chemistry, 27(1), 1-16. [Link]

  • Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • (PDF) Piperidine nucleus in the field of drug discovery. (n.d.). ResearchGate. [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (2025). ACS Publications. [Link]

  • Chong, H. S., et al. (2002). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (17), 1974-1980. [Link]

  • Piperidine-based drug discovery. (2017). University of Arizona. [Link]

  • Aeyad, T. (n.d.). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online. [Link]

  • Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. (2024). PubMed. [Link]

  • Synthesis of bridged azepane β‐amino esters (±)‐25, (±)‐26, and (±)‐27. (n.d.). ResearchGate. [Link]

  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(2), 224-231. [Link]

  • Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity. (n.d.). PMC - NIH. [Link]

  • Kuder, K., et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry, 25(20), 5469-5481. [Link]

  • Design, Syntheses, and Pharmacological Evaluations of Core Ring Expanded Fentanyl Analogues as Potential Counteracting Agents Against Fentanyl Induced Respiratory Depression. (2025). PMC. [Link]

  • Azepane. (n.d.). Wikipedia. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). ACS Chemical Neuroscience. [Link]

  • A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (2020). ResearchGate. [Link]

  • Ring,dahl, B., et al. (1988). Resolved pyrrolidine, piperidine, and perhydroazepine analogues of the muscarinic agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide. Journal of Medicinal Chemistry, 31(1), 164-168. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Effect of piperine and its analogs on pharmacokinetic properties of sorafenib tosylate: Bioanalytical method development and validation. (2020). Semantic Scholar. [Link]

Sources

Cross-Validation of Analytical Architectures for 1-Azepanyl(2-piperidinyl)methanone HCl

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Method Development & Validation

Executive Summary & Chemical Context[1][2][3][4][5][6]

1-Azepanyl(2-piperidinyl)methanone HCl (MW: ~246.78 g/mol for HCl salt; C₁₂H₂₂N₂O[1]·HCl) presents a specific analytical challenge often overlooked in standard method development: chromophoric silence. [1]

Unlike many pharmaceutical intermediates containing benzene or pyridine rings, this molecule consists of two saturated nitrogen heterocycles (azepane and piperidine) linked by a carbonyl group. Consequently, it lacks the conjugated


-systems required for robust UV detection above 220 nm.[1]

This guide challenges the "default" reliance on RP-HPLC-UV and establishes a cross-validated framework using three orthogonal architectures:

  • LC-MS/CAD: For routine quantitation without derivatization.

  • GC-MS: For structural identification and volatile impurity profiling (requires free-basing).[1]

  • qNMR: As the primary reference method for absolute purity assignment.[2]

Critical Analysis of Analytical Architectures

Method A: High-Performance Liquid Chromatography (LC-MS / CAD)

The Routine Quantitation Standard[1]

Why this approach? Standard UV detection is prone to linearity failure for this molecule because the molar extinction coefficient (


) at 254 nm is negligible. Detection must rely on the amide bond absorption (<210 nm), which is susceptible to mobile phase noise, or mass-based detection.[1]

Protocol Design:

  • Column: Charged Surface Hybrid (CSH) C18 (e.g., Waters XSelect CSH).[1]

    • Reasoning: The piperidine nitrogen is basic (

      
      ). Traditional C18 columns will cause severe peak tailing due to silanol interactions. CSH stationary phases remain positively charged at low pH, repelling the protonated amine and ensuring sharp peak symmetry.
      
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (pH ~2.7).[1]

    • B: 0.1% Formic Acid in Acetonitrile.[1]

  • Detector Settings:

    • MS: ESI Positive Mode (SIM at m/z 211.2 [M+H]+).

    • CAD (Charged Aerosol Detector): Nebulizer Temp 35°C. Preferred for impurity quantification as response is independent of chemical structure.

Pros & Cons:

Feature LC-MS/CAD
Sensitivity High (LOQ < 10 ng/mL with MS).[1]
Selectivity Excellent for salt vs. free base (MS sees the cation).

| Limitation | CAD requires non-volatile buffers; UV <210 nm requires high-purity solvents to avoid baseline drift.[1] |

Method B: Gas Chromatography - Mass Spectrometry (GC-MS)

The Orthogonal Structural Validator[1]

Why this approach? As an HCl salt, the analyte is non-volatile and will degrade in a hot injector port. Direct injection is impossible without sample preparation. This method validates the organic backbone structure.

Protocol Design:

  • Free-Basing (Critical Step):

    • Dissolve 10 mg sample in 1 mL 1M NaOH.

    • Extract with 1 mL Dichloromethane (DCM).[1]

    • Inject the organic layer.

  • Parameters:

    • Inlet: Splitless, 250°C.

    • Column: Rxi-5Sil MS (30m x 0.25mm, 0.25µm).[1]

    • Temp Program: 60°C (1 min) → 20°C/min → 300°C (3 min).

    • MS Source: EI (70 eV).[1] Look for characteristic

      
      -cleavage fragments of the piperidine ring (m/z 84).[1]
      

Pros & Cons:

Feature GC-MS
Specificity Unmatched structural fingerprinting (EI fragmentation).[1]
Resolution Superior separation of volatile organic impurities (solvents, starting materials).

| Limitation | Destructive to the HCl salt counter-ion; requires extraction. |

Method C: Quantitative NMR (qNMR)

The Primary Purity Arbiter[2][3]

Why this approach? In early development, a certified reference standard (CRS) for 1-Azepanyl(2-piperidinyl)methanone HCl may not exist.[1] qNMR provides absolute purity determination without needing a CRS of the analyte itself.[2][3]

Protocol Design:

  • Solvent: D₂O ( Deuterium Oxide) is preferred for the HCl salt to ensure full solubility and distinct separation of the salt protons.

  • Internal Standard (IS): Maleic Acid (traceable to NIST).[1]

    • Reasoning: Maleic acid has a singlet at ~6.3 ppm, a clean region away from the aliphatic protons of the azepane/piperidine rings (1.5 - 4.0 ppm).

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)[1][4][3][5]
    

Cross-Validation Matrix

The following table summarizes the performance metrics when cross-validating these methods according to ICH Q2(R2) guidelines.

Validation ParameterLC-CAD (Quantitative)GC-MS (Qualitative/Limit)qNMR (Purity Assignment)
Linearity (

)
> 0.999 (Range: 50-150%)> 0.995 (Range: 10-200 ppm)N/A (Single point vs IS)
Precision (RSD) < 1.0%< 2.5% (due to extraction)< 0.5%
Specificity Resolves salt from synthesis byproducts.[1]Resolves residual solvents.Distinguishes isomeric impurities.
LOQ ~0.05% w/w~0.1% w/w~1.0% w/w
Primary Role Release Testing Impurity Profiling Reference Standard Certification

Experimental Workflow & Decision Logic

The following diagram illustrates the decision logic for selecting the appropriate method based on the analytical stage (ID, Purity, or Impurity Profiling).

AnalyticalWorkflow Sample Sample: 1-Azepanyl(2-piperidinyl)methanone HCl Decision Analytical Objective? Sample->Decision Path_ID Structural ID / Volatiles Decision->Path_ID Qualitative Path_Quant Routine Purity / Assay Decision->Path_Quant Quantitative Path_Ref Primary Std Characterization Decision->Path_Ref Absolute GCMS GC-MS (EI Source) *Requires NaOH Extraction* Path_ID->GCMS LCCAD LC-CAD / LC-MS *CSH C18 Column* Path_Quant->LCCAD NMR 1H-qNMR *D2O Solvent + Maleic Acid IS* Path_Ref->NMR Result_ID Result: Fragment Fingerprint (m/z 84, 126) GCMS->Result_ID Result_Quant Result: % w/w Assay (High Sensitivity) LCCAD->Result_Quant Result_Ref Result: Absolute Purity (No Ref Std Needed) NMR->Result_Ref Result_Ref->LCCAD Assigns Purity to Std

Figure 1: Analytical Decision Matrix. Note the critical feedback loop where qNMR assigns the purity value used to calibrate the LC-CAD routine method.

References

  • International Council for Harmonisation (ICH). (2023).[1][6][7] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[1][6][7][8] [Link]

  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications.[2][3][5][9][10] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] [Link][1]

  • Center for Drug Evaluation and Research (CDER). (2015).[1] Analytical Procedures and Methods Validation for Drugs and Biologics.[11] U.S. Food and Drug Administration. [Link]

  • Waters Corporation. (2021).[1] Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds.[1] Waters White Papers.[1] [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Azepanyl(2-piperidinyl)methanone hydrochloride
Reactant of Route 2
Reactant of Route 2
1-Azepanyl(2-piperidinyl)methanone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.